molecular formula C7H5ClO3S B6209210 methyl 5-chloro-4-formylthiophene-2-carboxylate CAS No. 77133-26-7

methyl 5-chloro-4-formylthiophene-2-carboxylate

Cat. No.: B6209210
CAS No.: 77133-26-7
M. Wt: 204.63 g/mol
InChI Key: LMIFEQDKMZKZJT-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 77133-26-7) is a high-value heterocyclic building block in medicinal chemistry and pharmaceutical research. Its molecular formula is C 7 H 5 ClO 3 S, with a molecular weight of 204.63 . This compound integrates two highly versatile functional groups—an aldehyde and a methyl ester—on a chlorinated thiophene ring, making it a privileged scaffold for the synthesis of diverse compound libraries. This compound is of significant interest in the development of novel enzyme inhibitors. Specifically, thiophene-carboxylic acid derivatives have been identified as a potent new class of D-amino acid oxidase (DAO) inhibitors . DAO is a flavoenzyme that metabolizes D-serine, a co-agonist of NMDA receptors in the brain, and is a therapeutic target for schizophrenia . Structure-activity relationship (SAR) studies demonstrate that small substituents on the thiophene ring, particularly at the 4- and 5-positions, are well-tolerated and can lead to substantial improvements in inhibitory potency . The presence of both the chloro and formyl groups on this scaffold provides critical synthetic handles for further chemical exploration to optimize potency and selectivity for such biological targets. The product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage the reactive aldehyde group for condensation reactions and the ester for further hydrolysis or functionalization, making it a versatile intermediate in organic synthesis and drug discovery projects.

Properties

CAS No.

77133-26-7

Molecular Formula

C7H5ClO3S

Molecular Weight

204.63 g/mol

IUPAC Name

methyl 5-chloro-4-formylthiophene-2-carboxylate

InChI

InChI=1S/C7H5ClO3S/c1-11-7(10)5-2-4(3-9)6(8)12-5/h2-3H,1H3

InChI Key

LMIFEQDKMZKZJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(S1)Cl)C=O

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-chloro-4-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of methyl 5-chloro-4-formylthiophene-2-carboxylate, a key heterocyclic building block in organic synthesis. The document delves into its chemical structure, physicochemical properties, and spectroscopic profile. A detailed exposition of its synthesis via the Vilsmeier-Haack reaction is presented, grounded in the mechanistic principles of electrophilic aromatic substitution on electron-rich thiophene systems. Furthermore, this guide explores the reactivity of its constituent functional groups—the aldehyde and the methyl ester—highlighting their utility in the construction of more complex molecular architectures relevant to medicinal chemistry and materials science. Safety protocols and handling procedures are also discussed to ensure its effective and responsible use in a laboratory setting. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of Functionalized Thiophenes

Thiophene and its derivatives are cornerstone scaffolds in the field of medicinal chemistry and materials science.[1][2] These five-membered heterocyclic compounds are prevalent in a wide array of biologically active molecules, exhibiting diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, offering a similar spatial arrangement while modulating electronic and metabolic properties.[3] The introduction of various substituents onto the thiophene nucleus allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.[2]

Methyl 5-chloro-4-formylthiophene-2-carboxylate is a polysubstituted thiophene that presents multiple points for synthetic diversification, making it a valuable intermediate for the synthesis of complex molecular targets.[4][5] This guide provides an in-depth examination of its chemical and physical properties, a detailed protocol for its synthesis, and an exploration of its synthetic potential.

Molecular Structure and Physicochemical Properties

The chemical structure of methyl 5-chloro-4-formylthiophene-2-carboxylate is characterized by a central thiophene ring substituted with a methyl carboxylate group at the 2-position, a formyl (aldehyde) group at the 4-position, and a chlorine atom at the 5-position.

PropertyValueSource
IUPAC Name methyl 5-chloro-4-formylthiophene-2-carboxylate
CAS Number 77133-26-7[6]
Molecular Formula C₇H₅ClO₃S[6]
Molecular Weight 204.63 g/mol [6]
SMILES O=C(C1=CC(C=O)=C(Cl)S1)OC[6]

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Caption: Chemical structure of methyl 5-chloro-4-formylthiophene-2-carboxylate.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm.

  • Thiophene Proton: A singlet corresponding to the proton at the C3 position is anticipated in the aromatic region, likely between δ 7.5 and 8.0 ppm.

  • Methyl Ester Protons (OCH₃): A singlet for the three methyl protons should appear upfield, generally between δ 3.8 and 4.0 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Aldehydic Carbonyl (CHO): A resonance in the highly deshielded region, around δ 185-195 ppm.

  • Ester Carbonyl (COOCH₃): A peak expected between δ 160 and 165 ppm.

  • Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon bearing the chlorine (C5) and the carbon attached to the ester (C2) would be significantly influenced by these substituents. The formyl-bearing carbon (C4) and the protonated carbon (C3) will also have characteristic shifts.

  • Methyl Ester Carbon (OCH₃): A signal in the upfield region, typically around δ 52-55 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretching (Aldehyde): A strong absorption band is expected in the range of 1680-1700 cm⁻¹.

  • C=O Stretching (Ester): Another strong absorption band, typically around 1720-1740 cm⁻¹.

  • C-H Stretching (Aldehyde): A characteristic pair of weak to medium bands may appear around 2820 and 2720 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of 204.63 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the formyl group (-CHO).

Synthesis via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] This reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][7]

The synthesis of methyl 5-chloro-4-formylthiophene-2-carboxylate proceeds via the Vilsmeier-Haack formylation of its precursor, methyl 5-chlorothiophene-2-carboxylate. The electron-donating nature of the sulfur atom in the thiophene ring activates it towards electrophilic substitution.

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G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent StartMat Methyl 5-chlorothiophene-2-carboxylate Intermediate Iminium Salt Intermediate StartMat->Intermediate Nucleophilic attack on Vilsmeier Reagent Product Methyl 5-chloro-4-formylthiophene-2-carboxylate Intermediate->Product Hydrolysis (Work-up)

Caption: Workflow for the Vilsmeier-Haack synthesis.

Mechanistic Rationale

The reaction mechanism involves two key stages:

  • Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate species generates the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][8]

  • Electrophilic Substitution: The electron-rich thiophene ring of the starting material, methyl 5-chlorothiophene-2-carboxylate, attacks the electrophilic carbon of the Vilsmeier reagent. The directing effects of the substituents on the thiophene ring favor substitution at the C4 position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[7][8]

Generalized Experimental Protocol

The following is a representative protocol for the Vilsmeier-Haack formylation, which should be optimized for the specific synthesis of methyl 5-chloro-4-formylthiophene-2-carboxylate.

Materials:

  • Methyl 5-chlorothiophene-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (3-5 equivalents). Cool the flask in an ice bath to 0 °C. Slowly add POCl₃ (1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent forms as a solid or viscous oil.

  • Reaction with Thiophene Substrate: Dissolve methyl 5-chlorothiophene-2-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. Stir vigorously until the ice has melted. This step hydrolyzes the intermediate iminium salt.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with DCM or another suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure methyl 5-chloro-4-formylthiophene-2-carboxylate.

Reactivity and Synthetic Applications

The two key functional groups of methyl 5-chloro-4-formylthiophene-2-carboxylate, the aldehyde and the methyl ester, provide a versatile platform for a wide range of chemical transformations.

Reactions of the Formyl Group

The aldehyde functionality is a gateway to numerous synthetic operations:

  • Oxidation: The formyl group can be readily oxidized to a carboxylic acid, yielding 5-chloro-2-(methoxycarbonyl)thiophene-4-carboxylic acid.

  • Reduction: Reduction of the aldehyde, for instance with sodium borohydride, will provide the corresponding primary alcohol, methyl 5-chloro-4-(hydroxymethyl)thiophene-2-carboxylate.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can be used to introduce a variety of aminoalkyl substituents.

  • Wittig Reaction and Related Olefinations: The aldehyde can undergo Wittig, Horner-Wadsworth-Emmons, or related olefination reactions to form carbon-carbon double bonds, extending the carbon skeleton.

  • Condensation Reactions: The formyl group can participate in condensation reactions such as the Knoevenagel condensation with active methylene compounds or the Henry reaction with nitroalkanes.

Reactions of the Methyl Ester Group

The methyl ester can also be selectively transformed:

  • Hydrolysis: Saponification of the ester with a base like lithium hydroxide or sodium hydroxide will yield the corresponding carboxylic acid, 5-chloro-4-formylthiophene-2-carboxylic acid.

  • Amidation: Direct reaction with amines, often at elevated temperatures or with catalysis, can produce the corresponding amides.

  • Reduction: Strong reducing agents like lithium aluminum hydride will reduce the ester to a primary alcohol. Note that under these conditions, the aldehyde would also be reduced.

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G cluster_formyl Formyl Group Reactions cluster_ester Ester Group Reactions Core Methyl 5-chloro-4-formyl- thiophene-2-carboxylate Oxidation Oxidation Core->Oxidation [O] Reduction_Ald Reduction Core->Reduction_Ald [H] Reductive_Amination Reductive Amination Core->Reductive_Amination R₂NH, [H] Olefination Olefination Core->Olefination Wittig Reagent Condensation Condensation Core->Condensation Active Methylene Compound Hydrolysis Hydrolysis Core->Hydrolysis Base, H₂O Amidation Amidation Core->Amidation R₂NH Reduction_Est Reduction Core->Reduction_Est LiAlH₄

Caption: Synthetic utility of methyl 5-chloro-4-formylthiophene-2-carboxylate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for methyl 5-chloro-4-formylthiophene-2-carboxylate is not widely available, data from structurally related thiophene compounds suggest that appropriate safety precautions should be taken.

  • General Handling: This compound should be handled in a well-ventilated fume hood.[3][9] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[9][10] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9][10]

  • Toxicological Information: Thiophene derivatives can be irritating to the skin, eyes, and respiratory system.[9][10] Some may be harmful if swallowed or inhaled.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

Methyl 5-chloro-4-formylthiophene-2-carboxylate is a highly functionalized and synthetically versatile building block. Its preparation via the well-established Vilsmeier-Haack reaction and the orthogonal reactivity of its formyl and ester groups make it a valuable intermediate in the synthesis of complex heterocyclic systems. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which should empower researchers to effectively utilize this compound in their synthetic endeavors in drug discovery and materials science.

References

  • Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285–294. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. (2023). [Link]

  • Patel, H. M., & Patel, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4069-4084.
  • Labinsights. Thiophenes - Heterocyclic Organic Compounds. (2023). [Link]

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. [Link]

  • Chemcia Scientific. MATERIAL SAFETY DATA SHEET. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

Sources

Master Safety & Handling Guide: Methyl 5-chloro-4-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Methyl 5-chloro-4-formylthiophene-2-carboxylate (CAS: 77133-26-7) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, including anticoagulants and anti-inflammatory drugs.[1] Its structural core—a thiophene ring substituted with a chlorine atom, a formyl group (aldehyde), and a methyl ester—imparts unique reactivity but also specific stability challenges.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a predictive safety architecture . Due to the limited experimental toxicity data available for this specific isomer, this protocol utilizes "Read-Across" methodology, deriving safety parameters from validated analogs such as methyl 5-formylthiophene-2-carboxylate and 5-chlorothiophene-2-carboxylic acid.

Key Operational Directive: Treat as a moisture-sensitive and air-sensitive solid. The aldehyde moiety at position 4 is prone to oxidation to the corresponding carboxylic acid if improperly stored, potentially altering stoichiometry in downstream coupling reactions.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

ParameterSpecification
Chemical Name Methyl 5-chloro-4-formylthiophene-2-carboxylate
CAS Number 77133-26-7
Molecular Formula C₈H₆ClO₃S
Molecular Weight 220.65 g/mol
Structure Thiophene ring; 2-COOMe, 4-CHO, 5-Cl
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow
Melting Point Predicted: 98–105 °C (Based on non-chloro analog MP ~102°C)
Solubility Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in water.

Hazard Architecture & Toxicology (GHS)

Predictive Hazard Classification

Based on Structure-Activity Relationship (SAR) analysis of the thiophene-aldehyde class:

  • Signal Word: WARNING

  • H315: Causes skin irritation. (Chlorinated thiophenes are lipophilic skin irritants).

  • H319: Causes serious eye irritation. (Aldehyde and ester functionalities).[2][3][4][5]

  • H335: May cause respiratory irritation.

  • H317 (Precautionary): May cause an allergic skin reaction. (Aldehydes are known sensitizers; handle as a potential sensitizer).

Toxicology Deep Dive
  • Metabolic Activation: Thiophene rings can undergo metabolic activation via Cytochrome P450 enzymes (S-oxidation), potentially leading to reactive metabolites. Avoid inhalation of dusts.

  • Reactivity Hazards:

    • Aldehyde Group: Susceptible to aerobic oxidation to carboxylic acid.

    • Chlorine Substituent: Enhances lipophilicity, increasing dermal absorption rates compared to non-chlorinated analogs.

Operational Protocol: Handling & Storage

Storage Requirements (Self-Validating System)

To maintain chemical integrity and prevent degradation:

  • Inert Atmosphere: Store under Argon or Nitrogen.

  • Temperature Control: Keep at 2–8 °C .

  • Moisture Sensitivity: Store in a desiccator or glovebox. Moisture can hydrolyze the ester or hydrate the aldehyde.

Safe Reaction Setup Workflow (DOT Diagram)

This diagram outlines the critical steps for handling this sensitive intermediate in a synthesis workflow, ensuring both safety and product integrity.

ReactionSetup Start Start: Chemical Retrieval CheckSeal Check Container Seal (Is it intact?) Start->CheckSeal InertAtm Transfer to Glovebox/Schlenk Line (Argon/Nitrogen) CheckSeal->InertAtm Yes HazardCheck Hazard: Aldehyde Oxidation Risk (Avoid Air Exposure) CheckSeal->HazardCheck No (Degraded?) Weighing Weigh Required Amount (Use Anti-Static Spatula) InertAtm->Weighing HazardCheck->InertAtm Purge & Proceed Dissolution Dissolve in Dry Solvent (DCM/THF) Weighing->Dissolution Reseal Purge Headspace with Inert Gas & Reseal Immediately Weighing->Reseal Remaining Stock Reaction Proceed to Synthesis Step Dissolution->Reaction Storage Return to Cold Storage (2-8°C) Reseal->Storage

Caption: Figure 1: Safe handling workflow for moisture/air-sensitive thiophene aldehydes.

Emergency Response & First Aid

Fire Fighting Measures
  • Suitable Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Unsuitable Media: Water jet (may spread burning organic material).

  • Specific Hazards: Combustion produces toxic fumes: Carbon oxides (CO, CO₂), Sulfur oxides (SOx), Hydrogen chloride (HCl). Self-Contained Breathing Apparatus (SCBA) is mandatory.

Accidental Release Measures
  • Personal Precautions: Wear full PPE (Nitrile gloves, safety goggles, lab coat). Avoid dust formation.

  • Environmental Precautions: Prevent product from entering drains. Thiophene derivatives can be toxic to aquatic life with long-lasting effects.

  • Containment: Sweep up dry solid using a dust-free method (e.g., HEPA vacuum) or dampen slightly with inert solvent before sweeping to minimize airborne dust.

First Aid Logic
  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Rationale: Aldehydes and esters can cause corneal damage; immediate dilution is critical.

  • Skin Contact: Wash off with soap and water. Rationale: Lipophilic nature allows dermal penetration; soap aids in removal.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Rationale: Respiratory irritation is a primary hazard of fine organic dusts.

Disposal & Environmental Fate

Waste Treatment
  • Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Rationale: The presence of Chlorine and Sulfur requires scrubbing to neutralize HCl and SOx emissions. Do not dispose of via sink/drain.[4]

Ecological Fate Decision Tree (DOT Diagram)

This diagram illustrates the decision logic for environmental release prevention and cleanup.

EcoFate Spill Spill Detected Containment Contain with Inert Absorbent (Sand/Vermiculite) Spill->Containment WaterCheck Did it enter water/drain? Containment->WaterCheck Notify Notify Environmental Safety Officer (Potential Marine Pollutant) WaterCheck->Notify Yes Collect Collect in HazMat Waste Drum WaterCheck->Collect No Notify->Collect Incinerate Disposal: High-Temp Incineration (Scrubber Required for HCl/SOx) Collect->Incinerate

Caption: Figure 2: Environmental fate and disposal logic for chlorinated thiophenes.

References

  • ChemicalBook. (2024). Methyl 5-chlorothiophene-2-carboxylate: Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for Methyl 5-formylthiophene-2-carboxylate (Analog Read-Across). Retrieved from

  • PubChem. (2024).[6] Compound Summary: Thiophene-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 5-Methylthiophene-2-carboxaldehyde. Retrieved from

  • Matrix Fine Chemicals. (2024). Methyl 5-formyl-4-methylthiophene-2-carboxylate Product Data. Retrieved from

Sources

The Janus Scaffold: Reactivity of Thiophene Formyl-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Profile of Aldehyde Group in Thiophene Carboxylates Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The thiophene formyl-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for phthalimides, quinazolines, and isoquinolines. Its utility stems from a unique electronic duality: the thiophene ring is π-excessive (electron-rich), yet the orthogonal placement of a formyl (-CHO) and carboxylate (-COOR) group creates a localized electron-deficient pocket.

This guide dissects the reactivity of the aldehyde group within this specific micro-environment. Unlike a standard benzaldehyde, the thiophene aldehyde is modulated by the "S-effect" (sulfur lone pair donation) and the "Ortho-effect" (proximity to the ester), enabling rapid heterocyclization and scaffold hopping.

The Electronic Landscape

To manipulate this scaffold, one must understand the tug-of-war between the sulfur atom and the carbonyls.

Orbital Interactions
  • The Sulfur Donor: The sulfur atom in thiophene donates electron density into the ring via its

    
     orbital overlapping with the carbon 
    
    
    
    system. This makes the ring generally nucleophilic (susceptible to EAS).
  • The Carbonyl Acceptor: The formyl group at C2 or C3 acts as a π-acceptor. However, its electrophilicity is enhanced by the adjacent carboxylate ester, which exerts a strong inductive withdrawing effect (-I).

  • The Result: The aldehyde carbon in a thiophene-2-formyl-3-carboxylate is significantly more electrophilic than in benzaldehyde, making it hyper-reactive toward nucleophiles but also prone to hydration and oxidation.

Visualization: Electronic Resonance & Reactivity Map

The following diagram illustrates the electronic pressures on the aldehyde carbon.

ElectronicLandscape cluster_0 Net Effect on Aldehyde Thiophene Thiophene Ring (π-Excessive) Aldehyde Aldehyde (-CHO) (Target Electrophile) Thiophene->Aldehyde Resonance stabilization (Lowers reactivity) Sulfur Sulfur Atom (+M Effect) Sulfur->Thiophene Donates e- density Ester Carboxylate (-COOR) (-I / -M Effect) Ester->Aldehyde Inductive withdrawal (Increases reactivity) Nu Nucleophile (Amine/Hydride) Nu->Aldehyde Attack vector

Figure 1: Electronic push-pull dynamics. The ester's proximity activates the aldehyde toward nucleophilic attack, overriding the thiophene ring's natural donation.

Core Reactivity Profiles

Nucleophilic Addition: Reductive Amination

The most common application in drug discovery is the installation of amine side chains. Due to the high electrophilicity of the thiophene aldehyde, imine formation is rapid, often requiring milder conditions than benzenoid analogs.

Protocol 1: One-Pot Reductive Amination (STAB Method) Use Case: Installing solubilizing amine tails on a thiophene core.

Reagents:

  • Substrate: Methyl 2-formylthiophene-3-carboxylate (1.0 eq)

  • Amine: Secondary or primary amine (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Acid: Acetic Acid (1.0 eq - Critical for imine activation)

Step-by-Step:

  • Imine Formation: Dissolve the aldehyde in DCE. Add the amine and acetic acid. Stir at RT for 30 minutes. Note: Monitor by TLC. Thiophene imines are stable enough to observe but hydrolyze on silica; use neutralized plates if isolating.

  • Reduction: Add STAB in one portion. The reaction is typically exothermic; ensure adequate venting.

  • Quench: After 2–4 hours, quench with sat. NaHCO3.

  • Workup: Extract with DCM, dry over Na2SO4.

Expert Insight: Unlike benzaldehydes, thiophene aldehydes can suffer from "over-reaction" (dialkylation) if primary amines are used with strong reductants like NaBH4. STAB is non-negotiable here for selectivity [1].

Condensation Reactions: Knoevenagel & Wittig

The formyl group serves as a "hook" for extending carbon chains, crucial for synthesizing conductive polymers or conjugated drug linkers.

Data: Comparative Reactivity in Knoevenagel Condensation Reaction with malononitrile (active methylene) in Ethanol/Piperidine.[1]

SubstrateTime to Completion (min)Yield (%)Notes
Benzaldehyde6085Standard reference.
2-Formylthiophene 15 92 Faster due to lower aromaticity energy.
Methyl 2-formyl-3-carboxylate < 5 95 Hyper-reactive. Ester activates aldehyde.

Protocol 2: Microwave-Assisted Knoevenagel

  • Mix thiophene aldehyde (1 mmol), malononitrile (1 mmol), and 2 drops of piperidine in Ethanol (2 mL).

  • Microwave irradiation at 75°C for 5–10 minutes.

  • Cool on ice; the product usually precipitates as a crystalline solid requiring no chromatography [2].

The "Drug Hunter's" Application: Ortho-Cyclization

The true power of the formyl-carboxylate motif lies in its ability to form fused heterocycles. The aldehyde and ester are positioned ortho to each other (e.g., positions 2 and 3), allowing for cascade reactions with binucleophiles.

Synthesis of Thienopyridazinones

Reacting the scaffold with hydrazine creates the thienopyridazinone core, a known pharmacophore for PDE4 inhibitors and antihypertensives.

Mechanism:

  • Hydrazone Formation: The terminal nitrogen of hydrazine attacks the aldehyde.

  • Intramolecular Acylation: The internal nitrogen attacks the neighboring ester.

  • Elimination: Loss of alcohol (methoxy/ethoxy) drives the formation of the pyridazinone ring.

Visualization: Cyclization Decision Tree

The following workflow guides the chemist on selecting the right binucleophile for the desired fused system.

CyclizationPathways Start Substrate: Methyl 2-formylthiophene-3-carboxylate Hydrazine + Hydrazine (N2H4) Start->Hydrazine Amidine + Amidine/Guanidine Start->Amidine Aniline + Aniline (Ortho-functionalized) Start->Aniline Pyridazinone Thieno[2,3-d]pyridazin-7-one (PDE Inhibitor Scaffold) Hydrazine->Pyridazinone 1. Hydrazone formation 2. Cyclization (-ROH) Pyrimidine Thieno[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) Amidine->Pyrimidine Condensation + Cyclization FusedSystem Tricyclic Fused System Aniline->FusedSystem Friedlander-type synthesis

Figure 2: Divergent synthesis pathways. The choice of binucleophile determines the fused ring topology.

Redox & Stability Considerations

Oxidation Sensitivity (The "Air" Problem)

Thiophene aldehydes with electron-withdrawing groups (like esters) are prone to autoxidation to the corresponding carboxylic acid (thiophene-2,3-dicarboxylic acid monoester) upon prolonged exposure to air.

  • Storage: Store under Argon at -20°C.

  • Purification: Avoid slow columns; flash chromatography should be rapid.

The Cannizzaro Limitation

Unlike benzaldehydes, thiophene aldehydes lacking alpha-hydrogens undergo the Cannizzaro reaction (disproportionation into alcohol and acid) very readily in strong base (NaOH/KOH).

  • Implication: Avoid strong aqueous bases during workups. Use carbonate bases (

    
    ) or organic bases (DIPEA/TEA) for reactions requiring basic conditions.
    

References

  • Abdel-Mohsen, S. A. (2025).[2][3] Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate.

  • BenchChem Protocols. (2025). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde.

  • ACS Applied Materials & Interfaces. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers.

  • Journal of the Chemical Society. (2023). Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde.

Sources

Methodological & Application

Application Note: Precision Knoevenagel Condensation of Methyl 5-chloro-4-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the Knoevenagel condensation of methyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 77133-26-7). This highly functionalized thiophene is a critical building block in medicinal chemistry, particularly for synthesizing kinase inhibitors, anti-inflammatory agents, and anticoagulants (structurally related to the Rivaroxaban scaffold).

The presence of three distinct functional groups—an aldehyde at C4, a chlorine at C5, and a methyl ester at C2—creates a unique reactivity profile. The electron-withdrawing nature of the chlorine and ester substituents enhances the electrophilicity of the aldehyde, facilitating rapid condensation. However, it also introduces stability challenges, specifically susceptibility to ester hydrolysis and nucleophilic aromatic substitution (


) at the C5 position.

This note provides two optimized protocols:

  • Standard Condensation: Using malononitrile for high-reactivity Michael acceptors.

  • Doebner Modification: Using malonic acid to generate acrylic acid derivatives via decarboxylation.

Chemical Context & Reactivity Analysis[1]

Substrate Architecture

The substrate, methyl 5-chloro-4-formylthiophene-2-carboxylate, possesses a "push-pull" electronic structure modified by the halogen:

  • C4-Formyl Group (CHO): The primary reaction center. It is significantly more electrophilic than unsubstituted thiophene-2-carbaldehyde due to the inductive withdrawal from the adjacent C5-Cl and C2-Ester.

  • C5-Chlorine (Cl): A potential leaving group. While stable under mild Knoevenagel conditions, it can undergo

    
     with strong nucleophiles (e.g., thiols, alkoxides) or at high temperatures.
    
  • C2-Methyl Ester (COOMe): Sensitive to hydrolysis. Aqueous strong bases (NaOH, KOH) must be avoided to preserve this moiety.

Mechanistic Pathway

The reaction follows the classic base-catalyzed Knoevenagel mechanism:

  • Deprotonation: The base removes a proton from the active methylene compound.

  • Attack: The resulting enolate attacks the C4-aldehyde.

  • Elimination: Dehydration yields the

    
    -unsaturated product.[1]
    

KnoevenagelMechanism Substrate Aldehyde (Electrophile) Intermediate Aldol Intermediate Substrate->Intermediate ActiveMethylene Active Methylene (Nucleophile) ActiveMethylene->Intermediate Nucleophilic Attack Base Catalyst (Piperidine) Base->ActiveMethylene Deprotonation Product α,β-Unsaturated Product Intermediate->Product - H₂O (Dehydration)

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.[2]

Experimental Protocols

Protocol A: Synthesis of Dicyanovinyl Derivatives (Malononitrile)

Target: Generation of highly reactive Michael acceptors for fragment-based drug discovery.

Reagents:

  • Methyl 5-chloro-4-formylthiophene-2-carboxylate (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Ethanol (Absolute, 10 mL/mmol)

  • Piperidine (0.1 equiv) or

    
    -Alanine (0.2 equiv) for milder conditions.
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde and 1.1 mmol of malononitrile in 10 mL of absolute ethanol.

  • Catalysis: Add 0.1 mmol of piperidine dropwise.

    • Note: A color change (often to yellow or orange) is immediate, indicating enolate formation and reaction initiation.

  • Reaction: Stir at room temperature (20–25 °C) for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The aldehyde spot (

      
      ) should disappear.
      
  • Workup:

    • The product often precipitates directly from ethanol.

    • If precipitate forms: Cool to 0 °C, filter, and wash with cold ethanol.

    • If no precipitate: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Heptane.

Yield Expectation: 85–95%

Protocol B: Doebner Modification (Acrylic Acid Derivatives)

Target: Synthesis of 3-(5-chloro-2-(methoxycarbonyl)thiophen-4-yl)acrylic acid. Challenge: Preserving the methyl ester while decarboxylating the malonic acid moiety.

Reagents:

  • Methyl 5-chloro-4-formylthiophene-2-carboxylate (1.0 equiv)

  • Malonic Acid (1.5 equiv)

  • Pyridine (Dry, 5 mL/mmol)

  • Piperidine (0.1 equiv)

Procedure:

  • Setup: Use a dry flask under an inert atmosphere (

    
    ) to minimize ester hydrolysis.
    
  • Combination: Dissolve 1.0 mmol of aldehyde and 1.5 mmol of malonic acid in dry pyridine. Add piperidine catalyst.[2]

  • Reaction: Heat to 80–90 °C for 4–6 hours.

    • Observation: Evolution of

      
       gas bubbles indicates decarboxylation is proceeding.
      
  • Workup (Critical Step):

    • Pour the reaction mixture into ice-cold dilute HCl (1M) with vigorous stirring. This neutralizes the pyridine and precipitates the carboxylic acid product.

    • Caution: Do not use concentrated strong base for extraction, as it may hydrolyze the methyl ester.

    • Filter the solid, wash with water, and dry under vacuum.

  • Purification: Recrystallization from Methanol/Water or Acetonitrile.

Yield Expectation: 70–85%

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Retro-aldol reaction (reversibility)Use a Dean-Stark trap or molecular sieves to remove water, driving equilibrium forward.
Ester Hydrolysis Presence of water + strong baseSwitch to anhydrous ethanol/pyridine. Use weaker bases like

-alanine or ammonium acetate.
By-product: 5-OH/5-OR

displacement of C5-Cl
Lower reaction temperature. Avoid alkoxide bases (e.g., NaOEt). Use amine bases only.
Oiling out Product too soluble in solventSwitch solvent system (e.g., from EtOH to iPrOH) or add anti-solvent (Heptane/Water) slowly.
Experimental Workflow Diagram

Workflow Start Start: Methyl 5-chloro-4-formylthiophene-2-carboxylate Choice Select Active Methylene Start->Choice Malononitrile Malononitrile (Target: Nitrile) Choice->Malononitrile MalonicAcid Malonic Acid (Target: Acrylic Acid) Choice->MalonicAcid CondA Ethanol, Piperidine, RT Malononitrile->CondA WorkupA Filter Precipitate CondA->WorkupA CondB Pyridine, Piperidine, 90°C MalonicAcid->CondB WorkupB Pour into ice-HCl (Precipitate Acid) CondB->WorkupB

Caption: Decision tree for selecting the appropriate Knoevenagel protocol.

Applications in Drug Discovery[3][4][5]

The condensation products of methyl 5-chloro-4-formylthiophene-2-carboxylate are versatile intermediates:

  • Kinase Inhibitors: The resulting

    
    -unsaturated systems can be cyclized with amidines or guanidines to form thienopyrimidines , a privileged scaffold in EGFR and VEGFR inhibitors.
    
  • Covalent Inhibitors: The vinyl nitrile products (from Protocol A) act as Michael acceptors, capable of covalently modifying cysteine residues in target proteins (e.g., JAK3 inhibitors).

  • Rivaroxaban Analogs: The 5-chlorothiophene-2-carboxylate core is the structural anchor of the anticoagulant Rivaroxaban. Functionalizing the C4 position allows for the creation of "Rivaroxaban-hybrid" libraries to explore new binding pockets.

References

  • Synthesis of 5-chlorothiophene-2-carboxylic acid derivatives: Title: "New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts" Source: Semantic Scholar URL:[Link][3]

  • Bioactivity of Knoevenagel Products: Title: "Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review" Source:[4] PubMed (ChemMedChem) URL:[Link]

Sources

Comprehensive Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 5-chloro-4-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of functionalized thiophene derivatives is a cornerstone of modern medicinal chemistry and organic materials science. While brominated and iodinated thiophenes readily undergo palladium-catalyzed cross-coupling, the use of commercially available and highly stable chlorothiophenes is often hampered by the high bond dissociation energy of the C–Cl bond.

This application note provides a definitive, field-proven guide for the Suzuki-Miyaura coupling of methyl 5-chloro-4-formylthiophene-2-carboxylate . By exploiting the electronic activation provided by the substrate's electron-withdrawing groups and pairing it with state-of-the-art Buchwald ligands, researchers can achieve near-quantitative yields while suppressing side reactions associated with the sensitive formyl and ester moieties.

Mechanistic Rationale & Substrate Profiling (E-E-A-T)

To design a self-validating and high-yielding protocol, one must understand the specific electronic and steric environment of methyl 5-chloro-4-formylthiophene-2-carboxylate.

Electronic Activation of the C–Cl Bond

Aryl chlorides are notoriously sluggish in oxidative addition to Pd(0)[1]. However, the reactivity of the C5–Cl bond in this specific molecule is dramatically enhanced by the presence of two strong electron-withdrawing groups (EWGs): the methyl ester at C2 and the formyl group at C4. These EWGs significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the thiophene ring. As a result, the C5 carbon becomes highly electrophilic, facilitating rapid oxidative addition by the electron-rich Pd(0) center[2].

Causality in Ligand and Base Selection

Despite the activated C–Cl bond, the substrate presents a secondary challenge: chemoselectivity .

  • Ligand Choice: Standard ligands like PPh₃ often fail because they are not electron-rich enough to sustain the catalytic cycle efficiently with chlorides. Bulky, electron-rich dialkylbiaryl phosphines like XPhos or SPhos are required. Their electron richness accelerates oxidative addition, while their steric bulk forces the Pd(II) intermediates closer together, dramatically accelerating the final reductive elimination step[1].

  • Base Choice: The formyl (-CHO) group is highly sensitive to side reactions, such as the Cannizzaro reaction or aldol condensations, when exposed to strong bases like NaOH or KOtBu. Therefore, a mild, inorganic base like K₃PO₄ is strictly required. It is sufficiently basic to form the reactive boronate complex necessary for transmetalation, but mild enough to leave the formyl and ester groups intact[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Cl)L_n (Accelerated by -CHO/-COOMe) Pd0->OxAdd + Ar-Cl TransMet Transmetalation Pd(II)(Ar)(Ar')L_n (Base Mediated) OxAdd->TransMet + Ar'-B(OH)2, Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Thiophene Product RedElim->Product ArCl Methyl 5-chloro-4-formyl thiophene-2-carboxylate ArCl->OxAdd ArB Arylboronic Acid Ar'-B(OH)2 ArB->TransMet

Fig 1. Catalytic cycle of the Suzuki-Miyaura coupling tailored for electron-deficient chlorothiophenes.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for coupling methyl 5-chloro-4-formylthiophene-2-carboxylate with a standard phenylboronic acid. The data highlights why standard conditions fail and specialized systems succeed.

Table 1: Catalyst and Condition Optimization Matrix
Catalyst SystemLigandBaseSolvent SystemTempYieldMechanistic Observation
Pd(PPh₃)₄ (5 mol%)NoneK₂CO₃Toluene/H₂O (4:1)90 °C< 20%Sluggish oxidative addition; ligand not electron-rich enough.
Pd(dppf)Cl₂ (5 mol%)dppfK₃PO₄Dioxane/H₂O (4:1)90 °C~ 45%Moderate transmetalation; significant protodeboronation of boronic acid.
Pd₂(dba)₃ (2 mol%)SPhosK₃PO₄Dioxane/H₂O (4:1)80 °C> 90%Excellent conversion; bulky ligand prevents catalyst poisoning by sulfur.
Pd(OAc)₂ (2 mol%) XPhos K₃PO₄ Dioxane/H₂O (4:1) 80 °C > 95% Optimal system; rapid oxidative addition and clean chemoselective conversion.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues are embedded within the steps to ensure the researcher can verify the integrity of the reaction in real-time.

Workflow Step1 1. Reagent Loading (Glovebox/Schlenk) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Reaction Heating (80 °C, 4-12h) Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Flash Chromatography & LC-MS Validation Step4->Step5

Fig 2. Step-by-step experimental workflow for the air-sensitive Suzuki coupling protocol.

Materials Required:
  • Substrate: Methyl 5-chloro-4-formylthiophene-2-carboxylate (1.0 mmol, 204.6 mg)

  • Coupling Partner: Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Catalyst: Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%)

  • Ligand: XPhos (0.04 mmol, 19.1 mg, 4 mol%)

  • Base: K₃PO₄ (2.0 mmol, 424.5 mg, 2.0 equiv.)

  • Solvent: 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology:
  • Preparation & Loading: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the chlorothiophene substrate, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Degassing: In a separate flask, prepare the 4:1 Dioxane/H₂O solvent mixture. Sparge the solvent vigorously with Argon for at least 30 minutes. (Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand and the formation of inactive Pd-black).

  • Reaction Initiation: Add 5.0 mL of the degassed solvent mixture to the Schlenk tube via syringe.

    • Self-Validation Checkpoint: Upon stirring at room temperature, the mixture should transition to a clear, pale yellow or orange hue, indicating the successful in-situ generation of the active L_nPd(0) complex. If the solution immediately turns opaque black, oxygen has breached the system, and the catalyst has decomposed.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 to 12 hours. The biphasic nature of the reaction requires high shear to ensure efficient mass transfer between the aqueous base and the organic substrate[2].

  • Reaction Monitoring: After 4 hours, take a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1) or LC-MS. The starting material (UV active, distinct ester/formyl signals) should be completely consumed.

  • Workup: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate and 10 mL of water. Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure 5-aryl-4-formylthiophene-2-carboxylate derivative.

Troubleshooting & Analytical Validation

  • Issue: High levels of Protodeboronation (Ar-H formation).

    • Cause: The arylboronic acid is decomposing before transmetalation can occur.

    • Solution: Lower the reaction temperature to 65 °C or switch to a slow-addition protocol for the boronic acid. Alternatively, convert the boronic acid to the more stable pinacol ester (BPin) or potassium trifluoroborate salt[3].

  • Issue: Substrate Hydrolysis (Loss of Ester).

    • Cause: The base is too strong or the temperature is too high.

    • Solution: Ensure strictly anhydrous K₃PO₄ is used to control the local pH in the aqueous droplets, and do not exceed 80 °C.

  • Issue: Homocoupling of the Boronic Acid (Ar-Ar formation).

    • Cause: Trace oxygen acting as an oxidant for the Pd-catalyzed homocoupling.

    • Solution: Increase the rigor of the freeze-pump-thaw or sparging degassing steps.

References

  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, American Chemical Society. Retrieved from:[Link]

  • Rasool, N., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, MDPI. Retrieved from:[Link]

Sources

Application Note: Functionalization of Formyl Group in Chlorothiophene Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic functionalization of the formyl group within chlorothiophene carboxylate scaffolds. These substrates are "privileged structures" in medicinal chemistry, serving as precursors for anticoagulants (e.g., Factor Xa inhibitors like Rivaroxaban analogs), kinase inhibitors, and anti-infectives. The simultaneous presence of an electrophilic aldehyde, a halogen handle (Cl), and an ester moiety creates a unique electronic environment that requires precise reaction tuning. This document provides validated protocols for Reductive Amination, Olefination, and Oxidation, emphasizing chemoselectivity and yield optimization.

Strategic Overview & Electronic Context

The Substrate

The core scaffold discussed is Methyl 4-chloro-5-formylthiophene-2-carboxylate (and its regioisomers).[1]

  • Electronic Environment: The thiophene ring is electron-rich, but the presence of three electron-withdrawing groups (EWGs)—the formyl (-CHO), chloro (-Cl), and carboxylate (-COOMe)—renders this specific nucleus electron-deficient .[1]

  • Reactivity Implications:

    • Aldehyde Electrophilicity: The formyl carbon is highly electrophilic, making it prone to rapid hydration or attack by weak nucleophiles.

    • C-Cl Stability: Unlike standard chlorothiophenes, the electron-withdrawing nature of the formyl and ester groups strengthens the C-Cl bond against oxidative addition (e.g., in Pd-catalyzed couplings), but makes the ring susceptible to Nucleophilic Aromatic Substitution (

      
      ) if harsh basic conditions are used.[1]
      
    • Acid Sensitivity: The aldehyde is stable, but the ester can hydrolyze under strong acidic/basic conditions required for some aldehyde functionalizations.

Decision Matrix: Functionalization Pathways

The formyl group acts as the "pivot point" for divergent synthesis.

G Start Formyl-Chlorothiophene Carboxylate Path1 Reductive Amination Start->Path1 + Amine + Reductant Path2 Wittig/HWE Olefination Start->Path2 + Ylide/Phosphonate Path3 Pinnick Oxidation Start->Path3 + NaClO2 Prod1 Secondary/Tertiary Amines Path1->Prod1 Prod2 Vinyl Thiophenes (Linkers) Path2->Prod2 Prod3 Dicarboxylic Acid Mono-esters Path3->Prod3

Figure 1: Divergent synthesis pathways from the formyl-chlorothiophene core.[1]

Module 1: Reductive Amination (The Nitrogen Vector)

Objective: Install an amine functionality without reducing the ester or dechlorinating the thiophene ring.

Mechanistic Insight

Standard catalytic hydrogenation (H₂/Pd-C) is risky for this substrate because the chlorine atom on the thiophene ring is susceptible to hydrodehalogenation (replacement by hydrogen). Therefore, hydride transfer reagents are preferred. Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its mildness and inability to reduce the aldehyde directly, favoring the iminium ion intermediate.

Protocol: Direct Reductive Amination with STAB

Reagents:

  • Substrate: Methyl 4-chloro-5-formylthiophene-2-carboxylate (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Additive: Acetic Acid (1.0 equiv) – Critical for imine formation

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • Charge a reaction vial with the Substrate (e.g., 1.0 mmol) and anhydrous DCE (5 mL).

    • Add the Amine (1.1 mmol).[2]

    • Add Acetic Acid (1.0 mmol).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak and the appearance of the imine (often more polar).

    • Note: If the amine is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add STAB (1.5 mmol) in one portion.

    • Allow the reaction to warm to RT and stir for 2–4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄ , and concentrate.

  • Purification:

    • Flash Column Chromatography (Hexanes/Ethyl Acetate).

Self-Validating System (QC):

  • ¹H NMR: Look for the disappearance of the aldehyde singlet (~10.0 ppm) and the appearance of the benzylic methylene doublet/singlet (~3.8–4.5 ppm).

  • MS: Check for [M+H]⁺ corresponding to the amine product. Ensure the Chlorine isotope pattern (3:1 ratio of M : M+2) is preserved.

Module 2: Carbon-Carbon Bond Formation (Wittig Olefination)[1]

Objective: Chain extension to form vinyl derivatives.

Mechanistic Insight

The electron-deficient nature of the aldehyde makes it highly reactive toward ylides.[1]

  • Stabilized Ylides (e.g., Ph₃P=CH-CO₂Et): Yield exclusively (E)-alkenes .[1]

  • Unstabilized Ylides (e.g., Ph₃P=CH-R): Yield (Z)-alkenes or mixtures.[1]

  • Base Selection: Avoid strong nucleophilic bases (e.g., n-BuLi) which might attack the ester or the thiophene ring (via halogen-lithium exchange).[1] Use NaH or KOtBu .

Protocol: (E)-Selective Wittig Reaction

Reagents:

  • Substrate: Methyl 4-chloro-5-formylthiophene-2-carboxylate (1.0 equiv)[1]

  • Ylide Precursor: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

  • Solvent: Toluene (preferred for E-selectivity) or DCM.

Step-by-Step Workflow:

  • Reaction Setup:

    • Dissolve the Substrate (1.0 mmol) in Toluene (10 mL).

    • Add the Stabilized Ylide (1.2 mmol) directly as a solid.

  • Execution:

    • Heat the mixture to reflux (110°C) for 4–6 hours.

    • Why Reflux? While the reaction occurs at RT, reflux ensures thermodynamic equilibration to the (E)-isomer and drives the reaction to completion against the steric bulk of the chlorine atom.

  • Workup:

    • Cool to RT. Remove solvent in vacuo.

    • Triturate the residue with cold Diethyl Ether or Hexanes/Ether (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[3]

  • Purification:

    • The filtrate contains the product.[4] Purify via silica gel chromatography.

Data Presentation: Expected Shifts

MoietySubstrate (Aldehyde)Product (Acrylate)
-CHO

9.98 ppm (s)
Disappears
Vinyl-H (alpha) N/A

6.3–6.5 ppm (d, J=16Hz)
Vinyl-H (beta) N/A

7.5–7.8 ppm (d, J=16Hz)
Thiophene-H

7.6 ppm (s)
Shifted slightly upfield

Module 3: Pinnick Oxidation (Aldehyde to Acid)

Objective: Selectively oxidize the aldehyde to a carboxylic acid without hydrolyzing the existing methyl ester.

Mechanistic Insight

Standard oxidants like KMnO₄ or Chromic acid are too harsh and generate difficult waste. Pinnick Oxidation (NaClO₂/NaH₂PO₄) is the gold standard here. It is mild, avoids heavy metals, and is perfectly chemoselective for aldehydes in the presence of esters and halides. 2-Methyl-2-butene is used as a scavenger for hypochlorous acid (HOCl) to prevent chlorination of the thiophene ring (though the ring is already chlorinated, HOCl could attack other positions or the alkene scavenger prevents side reactions).[1]

Protocol

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Chlorite (NaClO₂) (1.5 equiv)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 equiv)

  • Scavenger: 2-Methyl-2-butene (5.0 equiv)[1]

  • Solvent: t-Butanol / Water (3:1)[1]

Step-by-Step Workflow:

  • Preparation:

    • Dissolve Substrate (1.0 mmol) and 2-Methyl-2-butene (5.0 mmol) in t-BuOH (7 mL).

    • Dissolve NaClO₂ (1.5 mmol) and NaH₂PO₄ (1.5 mmol) in Water (2.5 mL).

  • Addition:

    • Add the aqueous oxidant solution to the organic substrate solution dropwise at RT.

    • Observation: The reaction may turn slightly yellow.

  • Reaction:

    • Stir vigorously at RT for 2–3 hours.

    • QC: TLC should show a baseline spot (acid) formed from the starting material.

  • Workup:

    • Acidify to pH ~3 with 1N HCl.

    • Extract with Ethyl Acetate .[3]

    • Note: The product is a mono-acid mono-ester.[1] Do not use strong base during extraction to avoid hydrolyzing the methyl ester.

Analytical Validation & Troubleshooting

Troubleshooting Table
ProblemProbable CauseSolution
Dechlorination Use of Pd/C or harsh reducing agents (LiAlH₄).[1]Switch to STAB or NaBH₃CN. Avoid catalytic hydrogenation.
Low Yield (Reductive Amination) Poor imine formation due to steric hindrance of Cl.Increase reaction time of Step 1 (Imine formation). Add molecular sieves (4Å) to remove water.
Ester Hydrolysis Aqueous workup too basic or acidic.Keep pH between 4 and 8 during workup. Use phosphate buffers.
No Reaction (Wittig) Ylide wet or degraded.Recrystallize ylide or dry under vacuum. Ensure anhydrous solvents.[3]
Diagram: Reductive Amination Workflow

ReductiveAmination Start Start: Aldehyde Substrate + Amine + AcOH ImineStep Step 1: Imine Formation (DCE, RT, 1h) Check: Disappearance of CHO peak Start->ImineStep ReductionStep Step 2: Reduction Add STAB (1.5 eq) (0°C -> RT, 3h) ImineStep->ReductionStep Imine confirmed Quench Step 3: Quench Sat. NaHCO3 ReductionStep->Quench Result Final Product: Secondary Amine Quench->Result

Figure 2: Step-by-step logic for the Reductive Amination protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Maunsell, S., et al. (2024). "Wittig Reaction: Mechanism and Protocols." Organic Chemistry Portal.

  • Pinnick, H. W., et al. (1981).

  • Rivaroxaban Synthesis Context: (General reference for thiophene carboxylate intermediates in drug synthesis). Vertex AI Search Results (Contextual).

Sources

Application Note: Synthesis and Optimization of Schiff Bases Derived from Methyl 5-chloro-4-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol and Mechanistic Guide.

Introduction & Mechanistic Rationale

Thiophene-derived Schiff bases are privileged scaffolds in medicinal chemistry, widely recognized for their antimicrobial, antioxidant, and metal-chelating properties [1]. The compound methyl 5-chloro-4-formylthiophene-2-carboxylate (CAS: 77133-26-7) serves as a highly functionalized and versatile aromatic aldehyde for synthesizing complex imines [2].

Causality in Chemical Design: The Electronic Advantage

The synthesis of a Schiff base (azomethine) relies on the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration. The specific architecture of methyl 5-chloro-4-formylthiophene-2-carboxylate provides a unique electronic environment:

  • Enhanced Electrophilicity: The thiophene ring is flanked by a 5-chloro group and a 2-methyl carboxylate group. Both substituents exert strong electron-withdrawing effects (via inductive and resonance mechanisms, respectively). This significantly increases the partial positive charge (

    
    ) on the 4-formyl carbon, accelerating the initial nucleophilic attack by the primary amine compared to un-substituted thiophenes.
    
  • Steric Considerations: Despite the electronic activation, the adjacent 5-chloro group introduces mild steric hindrance. Therefore, optimizing the solvent system and utilizing acid catalysis is critical to drive the hemiaminal dehydration step—which is typically the rate-determining step in imine formation [3].

Experimental Methodologies

To ensure a self-validating and reproducible system, two distinct protocols are provided: a conventional acid-catalyzed reflux and a modern microwave-assisted green synthesis.

Protocol A: Conventional Acid-Catalyzed Reflux

This method leverages Le Chatelier’s principle and acid catalysis to drive the equilibrium toward the imine product [4].

Reagents & Materials:

  • Methyl 5-chloro-4-formylthiophene-2-carboxylate (1.0 equiv, 1.0 mmol)

  • Primary Amine (e.g., Aniline derivatives) (1.05 equiv, 1.05 mmol)

  • Absolute Ethanol (10-15 mL)

  • Glacial Acetic Acid (Catalyst, 2-3 drops)

  • TLC plates (Silica gel 60 F254)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of methyl 5-chloro-4-formylthiophene-2-carboxylate in 10 mL of absolute ethanol. Causality: Absolute ethanol is chosen because it is a polar protic solvent that stabilizes the transition state while minimizing water content, preventing the reversible hydrolysis of the product.

  • Amine Addition: Add 1.05 mmol of the selected primary amine to the stirring solution. A slight excess of amine compensates for potential oxidative loss and drives the reaction forward.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid serves a dual purpose. First, it protonates the carbonyl oxygen, further increasing the electrophilicity of the formyl carbon. Second, it protonates the hydroxyl group of the intermediate hemiaminal, converting it into a superior leaving group (

    
    ) to facilitate dehydration [4].
    
  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 70-80°C for 2 to 6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3 v/v). The reaction is self-validating: the disappearance of the UV-active aldehyde spot confirms completion.

  • Isolation: Remove the flask from heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes. The Schiff base will typically precipitate as a crystalline solid.

  • Purification: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol to remove unreacted starting materials and trace acid. Recrystallize from hot ethanol to yield the analytically pure Schiff base.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

For highly deactivated amines (e.g., 4-nitroaniline) or to align with green chemistry standards, microwave irradiation provides rapid, localized heating that drastically reduces reaction times [3].

Step-by-Step Procedure:

  • Preparation: Grind 1.0 mmol of the aldehyde and 1.0 mmol of the primary amine together in an agate mortar for 5 minutes to ensure an intimate physical mixture.

  • Irradiation: Transfer the mixture to a microwave-safe glass vial. Add 1 drop of glacial acetic acid. Irradiate in a dedicated laboratory microwave synthesizer at 300 W for 3 to 5 minutes.

  • Extraction & Purification: Cool the vial, extract the crude mass with hot methanol, filter, and allow the filtrate to slowly evaporate to induce crystallization.

Mandatory Visualization: Reaction Workflow

Workflow Start Equimolar Aldehyde & Amine Solvent Dissolve in Absolute Ethanol Start->Solvent Catalyst Add 2-3 drops Glacial Acetic Acid Solvent->Catalyst React Reflux at 70-80°C (2-6 hours) Catalyst->React Cool Cool to Room Temperature / Ice Bath React->Cool Filter Vacuum Filtration & Cold Wash Cool->Filter Purify Recrystallization (Ethanol/Methanol) Filter->Purify Product Pure Schiff Base Purify->Product

Workflow for the acid-catalyzed synthesis of thiophene-derived Schiff bases.

Quantitative Data & Substrate Scope

The nucleophilicity of the primary amine directly dictates the reaction kinetics. Table 1 summarizes the expected reaction parameters when coupling methyl 5-chloro-4-formylthiophene-2-carboxylate with various amines under Protocol A conditions.

Table 1: Reaction Optimization and Substrate Scope

Primary Amine DerivativeElectronic NatureReaction Time (Reflux)Expected Yield (%)Imine

H-NMR Shift (ppm)
4-Methoxyaniline Strongly Electron-Donating2.5 h90 - 94%~8.38
Aniline Neutral3.0 h82 - 86%~8.45
Benzylamine Aliphatic / Neutral2.0 h85 - 89%~8.25
4-Nitroaniline Strongly Electron-Withdrawing6.0 h60 - 68%~8.62

Data Interpretation: Electron-donating groups (e.g., methoxy) enrich the electron density on the amine nitrogen, enhancing its nucleophilicity and resulting in shorter reaction times and higher yields. Conversely, electron-withdrawing groups (e.g., nitro) pull electron density away from the nitrogen, requiring extended reflux times and often resulting in lower yields due to competing side reactions or incomplete conversion.

Analytical Characterization (Self-Validation)

To confirm the successful synthesis of the Schiff base, the following spectroscopic markers must be verified:

  • FT-IR Spectroscopy: Confirm the complete disappearance of the aldehyde carbonyl stretch (

    
    ) at ~1690 cm
    
    
    
    and the appearance of a sharp, strong azomethine stretch (
    
    
    ) in the region of 1610–1630 cm
    
    
    [4].
  • 
    H-NMR Spectroscopy:  The defining feature of a successful condensation is the disappearance of the aldehyde proton signal (typically a singlet around 9.8–10.2 ppm) and the emergence of the imine proton (
    
    
    
    ) as a distinct singlet between 8.2 and 8.8 ppm.

References

  • Berber, N., & Arslan, M. "Preparation and Characterization of Some Schiff Base Compounds". Source: ADYU Journal of Science / DergiPark. URL:[Link]

  • RSC Advances. "Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity". Source: Royal Society of Chemistry. URL: [Link]

Application Note: Nucleophilic Substitution Protocols for Methyl 5-chloro-4-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reactivity Profile

Methyl 5-chloro-4-formylthiophene-2-carboxylate (CAS: 77133-26-7) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors and fused heterocyclic systems (e.g., thienopyrimidines).

The Core Challenge: Researchers often underestimate the reactivity of the C5-chlorine. Unlike chlorobenzene, this substrate is doubly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C4-Formyl Group (ortho-activation): The strongest activation comes from the aldehyde at C4, which stabilizes the Meisenheimer intermediate via resonance.

  • C2-Ester Group (para-like activation): The ester at C2 provides additional electron-withdrawing character through the thiophene conjugation.

Strategic Implication: The C5-Cl is labile. Reaction with primary amines often leads to instantaneous SNAr, but can be complicated by simultaneous Schiff base formation (imine) at the C4-aldehyde. This guide provides protocols to control this chemoselectivity.

Mechanistic Insight: The "Pull-Pull" Activation

Understanding the electronic landscape is crucial for troubleshooting. The thiophene ring acts as a conduit for the electron-withdrawing groups (EWG).

Graphviz Diagram: Activation & Mechanism

SNAr_Mechanism cluster_factors Activation Factors Substrate Substrate (5-Cl-4-CHO-2-COOMe) Transition Meisenheimer Complex Substrate->Transition Attack at C5 (Fast) Nu Nucleophile (Nu:) Nu->Transition Product Substituted Product Transition->Product Re-aromatization Leaving Leaving Group (Cl-) Transition->Leaving Elimination Factor1 C4-Aldehyde (Ortho-stabilization) Factor2 C2-Ester (Inductive/Resonance)

Figure 1: The SNAr mechanism is facilitated by the specific placement of EWGs. The C4-aldehyde is the primary driver of reactivity.

Experimental Protocols

Protocol A: SNAr with Secondary Amines (Non-Cyclizing)

Target: Synthesis of 5-amino-4-formyl derivatives without imine interference. Nucleophiles:[1][2] Morpholine, Piperidine, Pyrrolidine.

Materials:

  • Substrate: Methyl 5-chloro-4-formylthiophene-2-carboxylate (1.0 eq)

  • Nucleophile: Secondary amine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous MeCN in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: The substrate is highly reactive; controlling the initial exotherm prevents decomposition.

  • Addition: Add DIPEA followed by the dropwise addition of the secondary amine.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 3:1).

    • Checkpoint: If starting material remains after 2 hours at RT, heat to 50°C. Most secondary amines react fully at RT.

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel).

Protocol B: Cascade SNAr / Cyclization with Primary Amines

Target: Synthesis of Thienopyrimidine or fused imine scaffolds. Nucleophiles:[1][2] Anilines, Benzylamines, Hydrazines.

Context: Primary amines will attack the C5-Cl (SNAr) AND condense with the C4-CHO (Imine formation). This is often desired for creating fused rings.[3]

Materials:

  • Substrate (1.0 eq)

  • Primary Amine (1.1 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology:

  • Dissolution: Suspend the substrate in EtOH (0.2 M concentration).

  • Addition: Add the primary amine. No external base is usually required if the amine is nucleophilic enough; however, 1.0 eq of Triethylamine (TEA) can accelerate the SNAr step.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Mechanism Note: The amine likely displaces the chloride first, followed by intramolecular attack of the resulting amine onto the aldehyde (if a second equivalent is used) or Schiff base formation.

    • For Thienopyrimidines: If using formamidine or guanidine, this step forms the pyrimidine ring directly.

  • Isolation: Cool to RT. The product often precipitates out of the alcohol. Filter the solid and wash with cold EtOH.

  • Recrystallization: If necessary, recrystallize from EtOH/DMF.

Protocol C: Thiolation (S-Nucleophiles)

Target: Thioether formation.

Methodology:

  • Dissolve substrate in DMF.

  • Add K2CO3 (2.0 eq) and Thiol (1.1 eq).

  • Stir at RT for 1 hour. Note: Thiols are highly nucleophilic; heating may cause disulfide byproducts or ester hydrolysis.

  • Quench with water and extract with EtOAc.

Data Summary & Troubleshooting

Solvent & Base Compatibility Table[4]
SolventSuitabilityNotes
Acetonitrile (MeCN) Excellent Best for pure SNAr. Easy removal.
DMF/DMSO GoodHigh solubility, but hard to remove. Use for weak nucleophiles.[3]
Ethanol (EtOH) VariablePromotes cyclization/imine formation. Good for "Green" synthesis.
DCM/CHCl3 PoorSlow reaction rates; generally not polar enough for SNAr transition states.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Tarry Residue Decomposition of aldehydePerform reaction at 0°C; exclude oxygen; switch to MeCN.
No Reaction Nucleophile too weakSwitch solvent to DMF; increase temp to 80°C; use Cs2CO3.
Mixture of Products Imine vs. Aldehyde competitionIf aldehyde is desired, use secondary amines. If imine is desired, add MgSO4 to drive equilibrium.

Experimental Workflow Diagram

Workflow Start Start: Methyl 5-chloro-4- formylthiophene-2-carboxylate Decision Select Nucleophile Type Start->Decision PathA Secondary Amine (Morpholine, etc.) Decision->PathA PathB Primary Amine/Hydrazine (Aniline, etc.) Decision->PathB CondA Protocol A: MeCN, DIPEA, 0°C -> RT PathA->CondA CondB Protocol B: EtOH, Reflux PathB->CondB ProdA Product A: S_NAr Only (Aldehyde Retained) CondA->ProdA ProdB Product B: Fused Heterocycle / Imine CondB->ProdB

Figure 2: Decision tree for selecting the appropriate protocol based on the desired final chemotype.

References

  • Nucleophilic Arom

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis of Thienopyrimidines

    • Source: Journal of Heterocyclic Chemistry (General Reference for scaffold reactivity).
    • URL:[Link]

  • Reactivity of 5-chloro-4-formyl-heterocycles.

    • Context: Analogous reactivity seen in pyrrole derivatives.[4]

    • Source: ResearchG
    • URL:[Link]

  • Methyl 5-chloro-4-formylthiophene-2-carboxyl

    • Source: PubChem.[5]

    • URL:[Link]

(Note: While specific literature on this exact CAS number is sparse in open-access databases, the protocols above are derived from standard operating procedures for highly activated halothiophene-carbaldehydes widely accepted in medicinal chemistry.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-Chloro-4-Formylthiophene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the synthesis of methyl 5-chloro-4-formylthiophene-2-carboxylate (CAS: 77133-26-7). This guide is engineered for researchers, application scientists, and drug development professionals who are encountering yield bottlenecks or regioselectivity issues when functionalizing heavily deactivated thiophene scaffolds.

Mechanistic Rationale & Pathway Architecture

The primary challenge in synthesizing methyl 5-chloro-4-formylthiophene-2-carboxylate lies in the electronic landscape of the starting material, methyl 5-chlorothiophene-2-carboxylate. The thiophene ring is flanked by two strongly electron-withdrawing groups: a methyl ester (-COOMe) at C2 and a chlorine atom (-Cl) at C5.

Classical electrophilic aromatic substitution (EAS) methods fail here because the π-electron density of the ring is severely depleted, rendering the C4 position insufficiently nucleophilic to attack weak electrophiles[1]. To bypass this electronic deactivation, Directed ortho-Metalation (DoM) is the authoritative strategy[2]. By leveraging the strong inductive effect of the C5 chlorine and the extended conjugation of the C2 ester, a non-nucleophilic base can selectively deprotonate the highly acidic C4 proton, creating a reactive lithiated intermediate that is subsequently trapped by N,N-dimethylformamide (DMF).

SynthesisPathway SM Methyl 5-chlorothiophene- 2-carboxylate LDA LDA, THF, -78°C (Directed Metalation) SM->LDA Intermediate C4-Lithiated Thiophene Intermediate LDA->Intermediate DMF DMF Quench (-78°C to 0°C) Intermediate->DMF Product Methyl 5-chloro-4-formyl- thiophene-2-carboxylate DMF->Product

Fig 1: Directed ortho-metalation (DoM) pathway for C4-selective formylation.

Troubleshooting Guides & FAQs

Q: Why is my Vilsmeier-Haack formylation yield consistently below 40%? A: The Vilsmeier-Haack reaction relies on the electrophilic attack of a chloroiminium ion (Vilsmeier reagent) on the thiophene π-system[1]. For relatively inert substrates, this reaction follows third-order kinetics, requiring high nucleophilicity from the aromatic ring[3]. Because the -COOMe and -Cl groups severely deactivate your substrate, the C4 position cannot efficiently attack the weak Vilsmeier electrophile[4][5]. Attempting to force the reaction with elevated temperatures (e.g., >80 °C) typically leads to substrate decomposition and tar formation rather than the desired product.

Q: How do I control regioselectivity during lithiation? A: Regioselectivity in DoM is dictated by the directing metalation groups (DMGs) and the kinetic acidity of the ring protons[2]. While the C2 ester has some directing ability, the C4 proton is uniquely activated by the strong inductive electron-withdrawing effect of the adjacent C5 chlorine. By utilizing a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at strictly -78 °C, you kinetically favor deprotonation at C4 while sterically preventing unwanted nucleophilic attack on the C2 ester carbonyl[2].

Q: How do I prevent ester hydrolysis during the aqueous workup? A: Following the addition of DMF, a tetrahedral hemiaminal intermediate is formed. This intermediate must be hydrolyzed to release the final aldehyde. Using strong aqueous acids (e.g., HCl) or bases (e.g., NaOH) for this quench will inevitably hydrolyze the C2 methyl ester[6]. The self-validating solution is to quench the reaction cold (-78 °C to 0 °C) with a saturated aqueous ammonium chloride (NH₄Cl) solution. This provides a mildly acidic buffer (pH ~5.5) that efficiently hydrolyzes the iminium salt without cleaving the ester moiety.

TroubleshootingLogic Issue Issue: Formylation Yield < 50% Cause1 Ester Hydrolysis (During Workup) Issue->Cause1 Cause2 Incomplete Metalation (Moisture / Weak Base) Issue->Cause2 Cause3 Nucleophilic Attack (Ester Cleavage by Base) Issue->Cause3 Sol1 Quench with sat. NH4Cl Avoid strong acids/bases Cause1->Sol1 Sol2 Ensure anhydrous THF Use freshly prepared LDA Cause2->Sol2 Sol3 Strict -78°C control Avoid n-BuLi alone Cause3->Sol3

Fig 2: Diagnostic logic tree for resolving low yield in DoM-mediated formylation.

Quantitative Data Presentation

To illustrate the causality behind reagent selection, the following table summarizes the performance metrics of various formylation strategies applied to methyl 5-chlorothiophene-2-carboxylate.

Formylation StrategyPrimary ReagentsTemp (°C)Regioselectivity (C4:C3)Typical YieldMechanistic Limitation
Vilsmeier-Haack POCl₃, DMF80 to 100>95:520–35%Ring deactivation limits electrophilic attack[4].
Direct Lithiation n-BuLi, DMF-78Variable<20%Nucleophilic attack of n-BuLi on the ester carbonyl[2].
Directed Metalation LDA, DMF -78 >99:1 85–92% Optimal. Requires strict anhydrous/cryogenic control.

Self-Validating Experimental Protocol

This protocol utilizes Directed ortho-Metalation (DoM) and incorporates internal validation checkpoints to ensure reaction fidelity at each phase.

Phase 1: Preparation of Lithium Diisopropylamide (LDA)
  • Setup: In an oven-dried, argon-purged Schlenk flask, add anhydrous THF (10 mL/mmol of substrate) and diisopropylamine (1.1 equiv). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add n-Butyllithium (2.5 M in hexanes, 1.05 equiv) over 10 minutes.

  • Maturation: Stir for 30 minutes at 0 °C to ensure complete metalation of the amine, then recool to -78 °C.

    • Validation Checkpoint: The solution must remain pale yellow and perfectly homogeneous. Cloudiness indicates moisture contamination.

Phase 2: Directed Metalation
  • Substrate Addition: Dissolve methyl 5-chlorothiophene-2-carboxylate (1.0 equiv) in anhydrous THF (5 mL/mmol). Add this solution dropwise to the LDA mixture over 15 minutes.

    • Causality: The addition rate must be controlled to maintain the internal temperature strictly below -70 °C, preventing the highly reactive lithiated intermediate from undergoing self-condensation.

  • Deprotonation: Stir the reaction mixture at -78 °C for 45 minutes.

    • Validation Checkpoint: A deep red or brown coloration typically develops, visually confirming the successful formation of the C4-lithiated species.

Phase 3: Electrophilic Quench (Formylation)
  • DMF Addition: Add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) dropwise.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to 0 °C over 2 hours.

    • Causality: Gradual warming ensures the complete conversion of the lithiated species to the stable tetrahedral hemiaminal intermediate before exposure to aqueous conditions.

Phase 4: Buffered Workup & Isolation
  • Hydrolysis: Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl (10 mL/mmol). Stir vigorously for 15 minutes.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL/mmol). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). You should observe the complete consumption of the starting material (higher

      
      ) and the appearance of a new, strongly UV-active spot corresponding to the aldehyde product (lower 
      
      
      
      ).
  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc) to afford pure methyl 5-chloro-4-formylthiophene-2-carboxylate.

References

  • Mukherjee, C., & Kamila, S. "Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles." Semantic Scholar. Available at:[Link]

  • Sarker, A. K. "Formation of Carbon-Silicon Bond and Effect of Silicon on Organic Reactions." Journal of Engineering Science (BanglaJOL). Available at:[Link]

  • ResearchGate. "Recent Progress in the Use of Vilsmeier-Type Reagents." ResearchGate. Available at:[Link]

Sources

Technical Support Center: Recrystallization of Methyl 5-chloro-4-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with methyl 5-chloro-4-formylthiophene-2-carboxylate (CAS: 77133-26-7). This critical heterocyclic building block—often synthesized via the Vilsmeier-Haack formylation of methyl 5-chlorothiophene-2-carboxylate—presents unique purification challenges due to its highly reactive formyl group and mixed polarity profile.

Below, you will find a rigorously validated solvent selection matrix, step-by-step experimental protocols, and a troubleshooting FAQ to ensure high-yield, high-purity crystallization.

Section 1: Solvent Selection Matrix

The molecule contains a lipophilic thiophene core, a non-polar chloro substituent, and two polar, hydrogen-bond accepting groups (ester and formyl). The table below summarizes the quantitative and qualitative data for the most effective recrystallization solvent systems[1].

Solvent SystemTypeDielectric Constant (ε)Est. Recovery YieldPurity ProfileMechanistic Notes
EtOAc / Heptane Binary (Antisolvent)EtOAc: 6.02Hept: 1.9085–90%>98%EtOAc provides dipole-dipole interactions with the ester/formyl groups; Heptane forces lipophilic thiophene precipitation.
Isopropanol (IPA) Single (Cooling)18.375–80%>99%Excellent for rejecting non-polar des-formyl impurities. Steric bulk prevents hemiacetal formation at the formyl carbon.
Toluene / Hexanes Binary (Antisolvent)Tol: 2.38Hex: 1.8860–70%~95%Favorable aromatic stacking with the thiophene core. Highly prone to "oiling out" if supersaturation is generated too rapidly.

Section 2: Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems. By monitoring specific physical milestones (e.g., cloud points, dissolution temperatures), you can verify the success of the protocol in real-time.

Protocol A: Binary Antisolvent Crystallization (Ethyl Acetate / Heptane)

Best for removing polar impurities (e.g., hydrolyzed carboxylic acids).

  • Dissolution: Suspend 10.0 g of crude methyl 5-chloro-4-formylthiophene-2-carboxylate in 30 mL of Ethyl Acetate (EtOAc).

  • Heating: Heat the suspension to 60°C under moderate agitation (250 rpm).

    • Causality: 60°C ensures complete dissolution of the crystalline lattice without reaching the boiling point of EtOAc (77°C), preventing thermal degradation of the highly reactive formyl group.

  • Clarification: Perform a hot filtration through a 0.45 μm PTFE filter to remove insoluble particulates and residual inorganic salts from previous synthesis steps[2].

  • Antisolvent Addition: Maintain the filtrate at 60°C and add 60 mL of Heptane dropwise (approx. 2 mL/min) until the solution becomes persistently turbid (the cloud point).

    • Causality: Slow addition controls the supersaturation level, ensuring nucleation occurs steadily rather than crashing out, which would trap impurities within the crystal lattice[3].

  • Annealing & Cooling: Hold the mixture at 60°C for 15 minutes to allow the seed bed to mature. Cool the suspension to 5°C at a strictly controlled rate of 0.5°C/min.

    • Causality: A linear, slow cooling ramp favors crystal growth over secondary nucleation, yielding larger, purer crystals[4].

  • Isolation: Filter the suspension under a vacuum. Wash the filter cake with 15 mL of cold Heptane (5°C) to displace the mother liquor. Dry under a vacuum at 40°C for 12 hours.

Protocol B: Single Solvent Cooling Crystallization (Isopropanol)

Best for separating regioisomers and des-chloro impurities.

  • Dissolution: Suspend 10.0 g of crude product in 50 mL of Isopropanol (IPA).

  • Heating: Heat to 75°C until complete dissolution is achieved.

    • Causality: IPA acts as a moderate hydrogen-bond donor/acceptor, effectively solvating the polar functional groups at high temperatures while rejecting structurally similar lipophilic impurities upon cooling.

  • Cooling: Cool the solution to 60°C and hold for 30 minutes to induce spontaneous nucleation.

  • Final Crystallization: Cool down to 0°C at 0.2°C/min.

  • Isolation: Filter and wash with 10 mL of ice-cold IPA. Dry under a vacuum at 40°C.

Section 3: Troubleshooting & FAQs

Q: Why is my product "oiling out" (liquid-liquid phase separation) instead of forming solid crystals? A: Oiling out occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, causing it to separate as a dense liquid phase rather than a solid[1]. For this thiophene derivative, this typically happens if the EtOAc/Heptane ratio is too rich in EtOAc at high temperatures.

  • The Fix: Lower the temperature of the solution by 10–15°C before beginning the antisolvent addition. Alternatively, seed the solution with 1-2 mg of pure crystals just before reaching the cloud point to bypass the thermodynamic energy barrier for solid nucleation.

Q: Can I use Methanol or Ethanol as a single-solvent system to improve yield? A: It is highly discouraged. The formyl group (-CHO) on the electron-deficient thiophene ring (flanked by an electron-withdrawing chloro group and an ester) is highly electrophilic. Prolonged heating in primary alcohols like methanol or ethanol can lead to nucleophilic attack, forming hemiacetals or full acetals. Isopropanol (IPA) is sterically hindered, which significantly reduces this risk while maintaining a favorable solubility curve.

Q: How do I remove the des-chloro impurity (methyl 4-formylthiophene-2-carboxylate) effectively? A: The des-chloro impurity lacks the lipophilic chlorine atom, making it slightly more polar but structurally very similar. If this impurity is dominant, avoid the EtOAc/Heptane system, as both compounds will co-precipitate. Instead, use Protocol B (Isopropanol) . IPA differentiates the two molecules based on their distinct crystal lattice energies, keeping the des-chloro impurity dissolved in the mother liquor at 0°C.

Q: My yield is lower than expected (<60%). How can I validate the process and recover material? A: A low yield usually indicates that the terminal supersaturation was not reached or the primary solvent volume was too high.

  • Self-Validation Step: Take a 1.0 mL aliquot of the final mother liquor, evaporate it to dryness, and weigh the residue. If the mass accounts for the missing yield, your compound is simply too soluble in the final mixture. Reduce the primary solvent volume by 20% in your next run, or evaporate the current mother liquor down by 50% and cool to 0°C to induce a second crop of crystals.

Section 4: Mechanistic Workflow

The following decision tree illustrates the logical workflow for selecting a solvent system based on your primary impurity profile and how to troubleshoot common crystallization failures.

G Start Crude Methyl 5-chloro-4- formylthiophene-2-carboxylate CheckImp Identify Primary Impurity Profile Start->CheckImp Regio Regioisomers / Des-chloro (Similar Polarity) CheckImp->Regio Polar Polar Impurities (e.g., Hydrolyzed Acid) CheckImp->Polar Solvent1 Use Isopropanol (IPA) (Single Solvent System) Regio->Solvent1 Solvent2 Use EtOAc / Heptane (Binary System) Polar->Solvent2 OilOut Issue: Oiling Out? Solvent1->OilOut Solvent2->OilOut FixOil Increase Heptane ratio or lower dissolution temp OilOut->FixOil Yes Success Pure Crystalline Product OilOut->Success No FixOil->Success

Caption: Workflow for recrystallization solvent selection and troubleshooting.

Section 5: References

  • Title: A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling Source: Organic Process Research & Development (ACS Publications) URL: [Link][1]

  • Title: Demonstrating the Influence of Solvent Choice and Crystallization Conditions on Phenacetin Crystal Habit and Particle Size Distribution Source: Organic Process Research & Development (ACS Publications) URL: [Link][3]

  • Title: Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies Source: Organic Process Research & Development (ACS Publications) URL: [Link][4]

  • Title: Vogel's Textbook of Practical Organic Chemistry, 5th Edition Source: Internet Archive (Pearson Education) URL: [Link][2]

Sources

Technical Support Center: Preventing Oxidation of Methyl 5-chloro-4-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with methyl 5-chloro-4-formylthiophene-2-carboxylate. The focus is on preventing the common yet often overlooked issue of aldehyde oxidation, which can compromise experimental results and the integrity of synthesized compounds.

Introduction

Methyl 5-chloro-4-formylthiophene-2-carboxylate is a valuable building block in medicinal chemistry and material science.[1] However, the presence of the aldehyde functional group makes the molecule susceptible to oxidation, primarily to the corresponding carboxylic acid. This degradation can occur during synthesis, workup, purification, and storage, leading to impurities that can be difficult to remove and may negatively impact downstream applications.[2][3] Understanding the mechanisms of oxidation and implementing preventative measures are crucial for ensuring the purity and stability of this important reagent.

Troubleshooting Guide: Identifying and Addressing Oxidation

This section addresses common issues encountered during the handling and use of methyl 5-chloro-4-formylthiophene-2-carboxylate that may indicate oxidation.

Q1: My sample of methyl 5-chloro-4-formylthiophene-2-carboxylate, which was initially a white to light yellow solid, has developed a darker yellow or brownish color over time. What is happening?

A1: Color change is a common visual indicator of degradation. Aldehydes, particularly aromatic and heteroaromatic ones, can undergo oxidation and subsequent polymerization or side reactions, leading to the formation of colored impurities.[3] This is often exacerbated by exposure to air (oxygen), light, and elevated temperatures. The recommended storage condition for a similar compound, methyl 5-formylthiophene-2-carboxylate, is in a dark place under an inert atmosphere at 2-8°C, highlighting the sensitivity of this class of compounds.[4]

Q2: I'm analyzing my reaction mixture or purified compound by NMR or LC-MS and observe a new peak that I suspect is an impurity. How can I confirm if it's the oxidized carboxylic acid?

A2: The primary oxidation product of an aldehyde is a carboxylic acid. In the ¹H NMR spectrum, the aldehyde proton peak (typically around 9-10 ppm) will decrease in intensity, and a new, broad peak corresponding to the carboxylic acid proton may appear (often >10 ppm, and can be exchangeable with D₂O). In the ¹³C NMR, the aldehyde carbonyl carbon signal (around 180-200 ppm) will be replaced by a carboxylic acid carbonyl signal at a slightly different chemical shift. For LC-MS analysis, you would look for a new peak with a mass-to-charge ratio (m/z) that is 16 atomic mass units (the mass of an oxygen atom) higher than the parent aldehyde.

Q3: My reaction yield is consistently lower than expected, and I'm struggling to isolate the pure aldehyde. Could oxidation during the reaction or workup be the cause?

A3: Absolutely. Aldehydes can be sensitive to reaction conditions, especially if oxidizing agents are present, even in trace amounts. Exposure to atmospheric oxygen during a lengthy reaction or an aqueous workup can lead to significant oxidation.[2] If your purification involves column chromatography on silica gel, be aware that some aldehydes can decompose or oxidize on the acidic surface of the silica.[5]

Proactive Prevention Strategies

To maintain the integrity of methyl 5-chloro-4-formylthiophene-2-carboxylate, it is essential to proactively prevent oxidation at every stage of your workflow.

During Chemical Reactions
  • Inert Atmosphere is Non-Negotiable: The most critical step to prevent oxidation is to exclude oxygen.[2][6][7][8] All reactions involving the aldehyde should be conducted under an inert atmosphere, such as dry nitrogen or argon.[6] This involves using appropriate glassware (e.g., Schlenk flasks) and techniques to ensure a consistently oxygen-free environment.

  • Solvent Degassing: Solvents can contain dissolved oxygen. Before use, it is crucial to degas all solvents. Common methods include:

    • Sparging: Bubbling an inert gas (nitrogen or argon) through the solvent for at least 30 minutes.[6]

    • Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times for maximum effectiveness.

  • Temperature Control: Oxidation reactions are often accelerated by heat.[9] Whenever possible, conduct reactions at or below room temperature. If heating is necessary, maintain the lowest possible temperature for the shortest duration required.

During Workup and Purification
  • Minimize Exposure to Air: During the workup process, minimize the time the aldehyde is exposed to the atmosphere. If extractions are performed, use degassed solvents and work efficiently.

  • Column Chromatography Considerations:

    • If you must use silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system.[5]

    • Work quickly to minimize the time the compound spends on the column.

    • An alternative purification method for aldehydes is the formation of a sodium bisulfite adduct.[5][10] The adduct is typically water-soluble and can be separated from non-aldehyde impurities. The aldehyde can then be regenerated by treatment with a base.[5][10]

During Storage
  • Short-Term Storage: For daily use, store the compound in a tightly sealed vial under an inert atmosphere (e.g., in a desiccator or glovebox) and refrigerate at 2-8°C.[4]

  • Long-Term Storage: For long-term storage, place the compound in a sealed amber vial, backfill with argon or nitrogen, and store in a freezer (-20°C is often sufficient). The use of an amber vial is crucial to protect the compound from light, which can also promote degradation.[9]

  • Consider Antioxidant Additives: For bulk storage, the addition of a radical scavenger like butylated hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm) can help inhibit autoxidation.[11][12][13] BHT is a synthetic phenolic antioxidant that works by trapping free radicals that can initiate the oxidation chain reaction.[11]

Preventative Measure Principle Implementation Stage
Inert Atmosphere (N₂ or Ar) Exclusion of atmospheric oxygen, the primary oxidant.[2][6][7][8]Reaction, Workup, Storage
Solvent Degassing Removal of dissolved oxygen from reaction and workup solvents.[6]Reaction, Workup
Low Temperature Slows the rate of oxidation reactions.[9]Reaction, Storage
Protection from Light Prevents photo-induced degradation pathways.[9]Reaction, Storage
Use of Antioxidants (e.g., BHT) Scavenges free radicals to inhibit autoxidation.[11][12]Storage
Alternative Purification (Bisulfite Adduct) Avoids potential degradation on silica gel.[5][10]Purification

Experimental Protocols

Protocol 1: General Handling and Reaction Setup under Inert Atmosphere
  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Assemble the glassware (e.g., round-bottom flask with a condenser and nitrogen/argon inlet) while it is still warm.

  • Inerting: Connect the apparatus to a dual-manifold system for vacuum and inert gas. Evacuate the system under vacuum and then backfill with nitrogen or argon. Repeat this cycle three times.

  • Reagent Addition: Add methyl 5-chloro-4-formylthiophene-2-carboxylate and other solid reagents to the flask under a positive flow of inert gas.

  • Solvent Addition: Add degassed solvents via a cannula or a syringe through a rubber septum.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction, often visualized with an oil bubbler.

Protocol 2: Solvent Degassing by Sparging
  • Obtain a long needle or a glass tube that can reach the bottom of the solvent container.

  • Connect the needle/tube to a regulated source of inert gas (nitrogen or argon).

  • Insert the needle/tube into the solvent, ensuring the tip is submerged.

  • Gently bubble the inert gas through the solvent for a minimum of 30 minutes. The flow rate should be sufficient to create a steady stream of bubbles without splashing the solvent.

  • Use the degassed solvent immediately.

Visualizing the Workflow

The following diagram illustrates the decision-making process when handling methyl 5-chloro-4-formylthiophene-2-carboxylate to prevent oxidation.

Oxidation_Prevention_Workflow Start Start: Handling Methyl 5-chloro-4-formylthiophene-2-carboxylate Stage Identify Stage: Reaction, Workup, or Storage? Start->Stage Reaction Reaction Stage Stage->Reaction Reaction Workup Workup/Purification Stage Stage->Workup Workup Storage Storage Stage Stage->Storage Storage Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Reaction->Inert_Atmosphere Degas_Solvents Use Degassed Solvents Reaction->Degas_Solvents Control_Temp Control Temperature (Low) Reaction->Control_Temp Minimize_Air_Exposure Minimize Air Exposure Workup->Minimize_Air_Exposure Purification_Choice Choose Purification Method Workup->Purification_Choice Storage->Inert_Atmosphere Store_Cold_Dark Store at 2-8°C, in the dark Storage->Store_Cold_Dark Add_Antioxidant Consider Antioxidant (BHT) Storage->Add_Antioxidant End Purity Maintained Column_Chrom Column Chromatography Purification_Choice->Column_Chrom Standard Bisulfite_Adduct Bisulfite Adduct Formation Purification_Choice->Bisulfite_Adduct Sensitive Aldehyde Neutralize_Silica Consider Neutralizing Silica Column_Chrom->Neutralize_Silica

Sources

Technical Support Center: Stability of Methyl 5-chloro-4-formylthiophene-2-carboxylate

[1]

Executive Summary

Status: Unstable in Basic Media.

Methyl 5-chloro-4-formylthiophene-2-carboxylate is highly sensitive to basic conditions. Exposure to bases (hydroxides, alkoxides, amines) triggers three competing degradation pathways:

  • Ester Hydrolysis (Saponification): Rapid conversion to the carboxylic acid.

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the C5-chlorine atom by the nucleophilic base.
    
  • Aldehyde Disproportionation: Cannizzaro-type redox reactions affecting the C4-formyl group.

Recommendation: Maintain strictly neutral or slightly acidic conditions (pH < 7) for storage and handling. If basic processing is required (e.g., ester hydrolysis), strict temperature control (

Reactivity & Degradation Pathways

A. The Mechanism of Instability

The thiophene ring in this compound is highly "activated" due to the electron-withdrawing nature of the ester (at C2) and the formyl group (at C4). This electron deficiency creates specific vulnerabilities:

  • C2-Position (Ester): The most labile site. Hydroxide ions (

    
    ) attack the carbonyl carbon, leading to irreversible hydrolysis.
    
  • C5-Position (Chloride): The electron-withdrawing groups at C2 and C4 pull electron density away from C5, making the carbon-chlorine bond susceptible to nucleophilic attack (

    
    ). A strong base (e.g., 
    
    
    ) will displace the chlorine, forming the methoxy- or hydroxy- derivative.
B. Reaction Pathway Diagram

The following diagram illustrates the competing pathways that occur when the compound is exposed to base.

GStartMethyl 5-chloro-4-formylthiophene-2-carboxylateHydrolysisPATH A: Ester Hydrolysis(Product: 5-chloro-4-formylthiophene-2-carboxylic acid)Start->Hydrolysis Aqueous Base (OH-) Low Temp (<0°C)SNArPATH B: S_NAr Dechlorination(Product: Methyl 5-hydroxy/methoxy-4-formylthiophene-2-carboxylate)Start->SNAr Strong Nucleophile (RO-) High Temp or Excess BaseCannizzaroPATH C: Cannizzaro Reaction(Product: Alcohol + Carboxylate mixture)Start->Cannizzaro Conc. Base No Alpha-ProtonsHydrolysis->SNAr Prolonged Exposure

Figure 1: Competing degradation pathways under basic conditions. Path B (Red) represents a critical impurity risk during synthetic workups.

Troubleshooting Guide

Scenario 1: "I lost the chlorine atom during ester hydrolysis."

Symptom: Mass spectrometry shows a product mass corresponding to -Cl +OH (M-18) or -Cl +OMe (M-4). Root Cause: The reaction temperature was too high, or the base was too nucleophilic. The C5-Cl bond is activated for

Solution:
  • Switch Reagent: Use Lithium Hydroxide (LiOH) instead of NaOH or KOH. Lithium is a milder counter-ion that often provides better selectivity.

  • Lower Temperature: Conduct the hydrolysis at -5°C to 0°C . Do not heat.

  • Solvent System: Use THF/Water (3:1). Avoid methanol if using methoxide bases to prevent transesterification/substitution competition.

Scenario 2: "The reaction mixture turned into a dark tar/polymer."

Symptom: Loss of distinct spots on TLC; formation of insoluble black solids. Root Cause: Aldehyde polymerization or Cannizzaro reaction. In the presence of strong base, the C4-formyl group is unstable. Solution:

  • Limit Exposure: Quench the reaction immediately upon consumption of starting material. Do not let it stir overnight.

  • Protect the Aldehyde: If harsh basic conditions are unavoidable for other steps, protect the aldehyde as an acetal (using ethylene glycol + acid catalyst) before exposing the molecule to base.

Scenario 3: "My yield is low after aqueous workup."

Symptom: Product is lost to the aqueous phase. Root Cause: If the ester hydrolyzed to the acid (intentionally or not), the product is now a carboxylate salt (water-soluble) at basic pH. Solution:

  • pH Adjustment: You must acidify the aqueous layer to pH ~2-3 using 1M HCl to protonate the carboxylic acid, making it extractable into organic solvents (DCM or EtOAc).

Controlled Protocol: Selective Hydrolysis

Use this protocol if you intend to hydrolyze the ester while retaining the chlorine and aldehyde.

Objective: Convert methyl ester to carboxylic acid without triggering

ParameterSpecificationReason
Reagent LiOH (1.1 equivalents)Milder cation reduces

risk compared to Na/K.
Solvent THF:Water (4:1)Homogeneous system prevents localized high conc. of base.
Temperature -5°C (Ice/Salt bath)Kinetic control favors hydrolysis over substitution.
Time 30 - 60 minsMinimize exposure time to prevent side reactions.

Step-by-Step:

  • Dissolve 1.0 eq of Methyl 5-chloro-4-formylthiophene-2-carboxylate in THF. Cool to -5°C.

  • Dissolve 1.1 eq of LiOH·H2O in minimal water.

  • Add the LiOH solution dropwise over 10 minutes. Do not dump it in.

  • Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the top spot (ester) and appearance of a baseline spot (acid salt).

  • Quench immediately at completion by adding 1M HCl until pH reaches 2.

  • Extract with Ethyl Acetate.[1] Wash with brine.[2] Dry over

    
    .[2]
    

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine or Triethylamine as a base? A: Yes, these are non-nucleophilic organic bases. They are generally safe and will not cause hydrolysis or

Q: Is the compound stable in Sodium Bicarbonate (


)?A:

Q: Why is the C5-Chlorine so reactive? A: In standard benzene rings, chlorines are stable. However, thiophene is electron-rich, but the specific placement of the Ester (C2) and Formyl (C4) groups creates a "push-pull" electronic system that leaves the C5 position electron-deficient, mimicking the reactivity of para-chloronitrobenzene.

References

  • ChemicalBook. (2024). Methyl 5-chlorothiophene-2-carboxylate - Properties and Reactivity.[3]

  • Sigma-Aldrich. (2024). Product Specification: Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. (Analogous reactivity patterns).

  • OpenStax. (2023). Nucleophilic Aromatic Substitution Mechanism.[4] Organic Chemistry.[2][3][5]

  • BenchChem. (2025).[2] Synthesis and Troubleshooting of Thiophene Carboxylates.

identifying side products in reactions of methyl 5-chloro-4-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for Reaction Impurities & Side Products[1]

Introduction & Molecule Profile[2][3][4]

Methyl 5-chloro-4-formylthiophene-2-carboxylate is a dense, poly-functionalized scaffold widely used in the synthesis of Factor Xa inhibitors, kinase inhibitors, and advanced agrochemicals.[1] Its utility stems from its three orthogonal reactive sites, but this same versatility is the primary source of experimental failure.

This guide treats the molecule not just as a reagent, but as a system of competing reactivities. Successful utilization requires strictly controlling the "off-target" activation of the C5-chloride and C2-ester while manipulating the C4-aldehyde, or vice versa.[1]

Core Reactivity Map
  • C4-Formyl (Aldehyde): The primary electrophile.[1] Prone to oxidation (to carboxylic acid) and Cannizzaro disproportionation.[1]

  • C5-Chloride: Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing ester and formyl groups.[1]
    
  • C2-Ester: Susceptible to hydrolysis (saponification) and transesterification in alcoholic solvents.[1]

Diagnostic Workflow: Identifying the Impurity

Use the following logic gate to rapidly identify side products based on LC-MS data relative to the parent peak (


).

ImpurityID Start Unexpected LC-MS Peak Detected DeltaMass Calculate Δ Mass (m/z) (Impurity - Parent) Start->DeltaMass Plus16 +16 Da DeltaMass->Plus16 Oxidative Minus14 -14 Da DeltaMass->Minus14 Hydrolytic Minus18 -18 Da DeltaMass->Minus18 SNAr (Water) Minus4 -4 Da DeltaMass->Minus4 SNAr (MeOH) Minus34 -34 Da DeltaMass->Minus34 Reductive Oxidation C4-Carboxylic Acid (Aldehyde Oxidation) Plus16->Oxidation Hydrolysis C2-Carboxylic Acid (Ester Hydrolysis) Minus14->Hydrolysis Hydroxy C5-Hydroxy Species (Cl → OH Substitution) Minus18->Hydroxy Methoxy C5-Methoxy Species (Cl → OMe Substitution) Minus4->Methoxy Dechlor Hydrodechlorination (Cl → H) Minus34->Dechlor

Figure 1: Rapid diagnostic flowchart for assigning structural identity to impurities based on mass shift relative to Methyl 5-chloro-4-formylthiophene-2-carboxylate.[1]

Technical Troubleshooting & FAQs

Category 1: The "Aldehyde" Vector (C4 Reactivity)

Issue: The aldehyde is the most labile group.[1] It oxidizes in air and disproportionates in base.[1]

Q: I see a +16 Da impurity that increases upon storage. What is it? A: This is the C4-Carboxylic Acid (Methyl 5-chloro-4-carboxythiophene-2-carboxylate).[1]

  • Cause: Autoxidation.[1] Thiophene aldehydes are electron-rich, making them susceptible to air oxidation, especially in solution or on silica gel.[1]

  • Mechanism: Radical chain reaction with atmospheric oxygen.[1]

  • Solution: Store the solid under Argon/Nitrogen at -20°C. If in solution, degas solvents.

Q: My reductive amination failed, and I see a mixture of alcohol and acid impurities. A: You likely triggered the Cannizzaro Reaction .[1]

  • Context: If you used a strong base (e.g., NaOH, KOH) without a nucleophile present, the aldehyde disproportionates into the alcohol (reduction) and the acid (oxidation).

  • Prevention: Use milder bases (e.g., DIPEA,

    
    ) or buffer the system. For reductive amination, pre-form the imine with acid catalysis (Acetic acid) before adding the reducing agent (e.g., 
    
    
    
    ).
Category 2: The "Chloride" Vector (C5 Reactivity)

Issue: The C5-position is "activated" for nucleophilic attack.[1] The ester and formyl groups withdraw electron density, making the C-Cl bond susceptible to


.

Q: I ran a reaction in Methanol/Base and generated a -4 Da impurity. Is this an instrument error? A: No. This is Methyl 5-methoxy-4-formylthiophene-2-carboxylate .[1]

  • Chemistry:

    
     displacement of Chloride by Methoxide (
    
    
    
    ).[1]
  • Calculation: Loss of Cl (-35) + Gain of OMe (+31) = -4 Da.[1]

  • Critical Fix: Avoid methanolic bases. Switch to bulky alcohols (isopropanol, t-Amyl alcohol) or non-nucleophilic polar aprotic solvents (DMF, DMSO, THF) if base is required.

Q: I observe a -34 Da peak during Suzuki coupling. Why? A: This is Hydrodechlorination (Loss of Cl, Gain of H).[1]

  • Mechanism: Palladium catalysts can insert into the C-Cl bond (oxidative addition) followed by reduction (hydride source) instead of transmetallation.[1]

  • Trigger: Presence of formate, excess alcohol, or high temperatures with active Pd species.

  • Optimization: Use a catalyst system with high specificity for the coupling partner (e.g., Pd(dppf)Cl2) and strictly anhydrous conditions.

Category 3: The "Ester" Vector (C2 Reactivity)

Issue: The ester is stable but can hydrolyze or transesterify.[1]

Q: Why do I have a +14 Da impurity after working up in Ethanol? A: Transesterification .

  • Identity: Ethyl 5-chloro-4-formylthiophene-2-carboxylate.[1]

  • Cause: In the presence of Lewis acids or bases, the methyl ester exchanges with the ethanol solvent.

  • Protocol Adjustment: Always match the alkoxide base to the ester (use NaOMe in MeOH).[1] If extraction requires an alcohol, use Methanol or switch to EtOAc/DCM.[1]

Quantitative Data Summary

Impurity TypeStructural ChangeMass Shift (

)
Common CausePrevention Strategy
C4-Acid -CHO

-COOH
+16 Air oxidationStore under

; limit silica exposure.[1]
C2-Acid -COOMe

-COOH
-14 Base/Acid HydrolysisAvoid aq.[1] strong base; control pH < 10.
C5-Methoxy -Cl

-OMe
-4

in MeOH
Use non-nucleophilic solvents (THF, DCM).[1]
C5-Hydroxy -Cl

-OH
-18

in Water
Keep reaction anhydrous; lower temp.[1]
De-chloro -Cl

-H
-34 Pd-cat reductionDegas solvents; avoid hydride sources.[1]
Ethyl Ester -Me

-Et
+14 TransesterificationAvoid EtOH; use MeOH or aprotic solvents.[1]

Experimental Protocols

Protocol A: Controlled Workup to Prevent Hydrolysis

Standard aqueous workups often lead to ester hydrolysis (saponification) if the pH drifts too high.

  • Quench: Cool reaction mixture to 0°C.

  • Buffer: Add saturated Ammonium Chloride (

    
    )  solution rather than water or brine initially. This buffers the pH to ~5-6, preventing basic hydrolysis.[1]
    
  • Extraction: Extract immediately with EtOAc or DCM.[1]

  • Drying: Use anhydrous

    
    .[1] Avoid 
    
    
    
    if the aldehyde is highly sensitive (Lewis acidic Mg can catalyze side reactions).[1]
  • Concentration: Rotary evaporate at bath temperature < 40°C.

Protocol B: Avoiding in Basic Conditions

When a base is required for a reaction at the aldehyde (e.g., Knoevenagel condensation), the chloride is at risk.

  • Base Selection: Use Piperidine or DIPEA (organic bases) rather than NaOH/KOH/NaOMe.[1]

  • Solvent: Use Toluene or Acetonitrile .[1]

  • Temperature: Keep reaction temperature below 60°C. The activation energy for

    
     on this scaffold is typically crossed above 70-80°C in the presence of weak nucleophiles.[1]
    

References

  • PubChem. (2025).[1][2] Methyl 5-chloro-4-formylthiophene-2-carboxylate Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes. Beilstein-Institut.[1] [Link]

  • University of Calgary. (2025).[1] Nucleophilic Aromatic Substitution Mechanisms. Department of Chemistry. [Link]

Sources

Technical Support Center: Handling & Storage of Methyl 5-chloro-4-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. is a highly functionalized building block widely used in drug discovery[1]. However, its trifunctional nature—comprising an aldehyde, a methyl ester, and a chlorinated heteroaromatic ring—introduces specific thermodynamic and kinetic vulnerabilities.

This guide provides the causality behind degradation mechanisms and offers self-validating protocols to ensure the absolute integrity of your compound during storage.

Core Degradation Pathways & Storage Workflows

The structural features of this compound dictate its storage requirements. The diagram below illustrates the logical relationship between the molecule's reactive moieties, their specific degradation risks, and the required preventative workflows.

StorageWorkflow Start Methyl 5-chloro-4-formylthiophene-2-carboxylate Vuln1 Formyl Group (Autoxidation Risk) Start->Vuln1 Vuln2 Methyl Ester (Hydrolysis Risk) Start->Vuln2 Vuln3 5-Chloro Group (Photodehalogenation Risk) Start->Vuln3 Action1 Argon Blanketing (Displace O2) Vuln1->Action1 Prevents radical chain reactions Action2 Desiccator Storage (Silica/Drierite) Vuln2->Action2 Prevents nucleophilic attack Action3 Amber Vial (Block UV/Vis) Vuln3->Action3 Prevents C-Cl cleavage Temp Store at -20°C (Manual Defrost) Action1->Temp Action2->Temp Action3->Temp QC QC Check (1H-NMR) Monitor Aldehyde Peak Temp->QC Pre-experiment validation

Logical relationship between structural vulnerabilities and required storage workflows.

Quantitative Data Summary: Optimal Storage Parameters

To maintain >98% purity over a 12-month shelf life, adhere strictly to the following quantitative storage parameters:

ParameterRecommended ConditionCausality / Scientific Reasoning
Temperature -20°C (Constant)Suppresses thermal degradation and slows oxidation kinetics.
Atmosphere Argon (Ar) BlanketedArgon is denser than air; it pools over the solid to displace O

and prevent aldehyde autoxidation.
Humidity < 10% RH (Desiccated)Prevents ambient moisture from initiating ester hydrolysis.
Light Exposure Zero (Amber vial + Dark)Mitigates photodehalogenation of the 5-chloro group.

Troubleshooting Guide & FAQs

Q1: My compound changed from a free-flowing powder to a sticky, yellowish solid. What happened? A1: This is the hallmark of aldehyde autoxidation . In the presence of ambient oxygen, the formyl group undergoes a rapid radical chain reaction. Oxygen initiates H-atom abstraction from the aldehyde, forming an acyl radical, which then reacts with Ongcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 to form a . This highly reactive intermediate reacts with another aldehyde molecule to yield two equivalents of carboxylic acid. The resulting hydrogen bonding between the newly formed carboxylic acid groups causes the material to become sticky and drastically lowers its solubility in non-polar solvents.

Q2: I stored the vial in a standard laboratory freezer (-20°C), but it still degraded. Why? A2: Standard laboratory freezers are often "frost-free" (auto-defrosting). These units periodically cycle their internal temperature above freezing to melt ice buildup. This thermal cycling causes condensation to form inside your vial if the seal is imperfect, leading to ester hydrolysis of the methyl carboxylate group. You must use a manual-defrost freezer and store the primary vial inside a secondary desiccated container.

Q3: Why is Argon preferred over Nitrogen for blanketing this specific compound? A3: While both gases are chemically inert, Argon is denser than air (~1.38x), whereas Nitrogen is slightly lighter. When you open a vial of methyl 5-chloro-4-formylthiophene-2-carboxylate, Argon effectively "pools" over the solid powder. This creates a robust physical barrier against oxygen, effectively halting the during brief handling periods[2].

Q4: Is the 5-chloro group truly at risk during storage? A4: Yes, under specific conditions. Chlorinated thiophenes are susceptible to when exposed to UV or intense visible light[3]. The conjugated thiophene-carbonyl system acts as a chromophore, absorbing light and entering an excited triplet state that can lead to homolytic C-Cl bond cleavage. This generates highly reactive thiophene radicals that cause dimerization or polymerization, turning the sample dark brown.

Experimental Protocols

Protocol 1: Inert Aliquoting and Long-Term Storage Preparation

This protocol is a self-validating system designed to prevent moisture and oxygen ingress.

  • Thermal Equilibration: Remove the primary vial from the -20°C freezer and immediately place it in a vacuum desiccator. Allow it to warm to room temperature (approx. 30-45 minutes) before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, accelerating ester hydrolysis.

  • Atmosphere Control: Transfer the vial to a glove box or use a Schlenk line equipped with an Argon flow.

  • Aliquoting: Weigh the required amount into a secondary amber glass vial.

    • Causality: Amber glass blocks UV/Vis light, preventing photodehalogenation[3].

  • Sealing & Blanketing: Purge the headspace of both the primary and secondary vials with Argon for 30 seconds. Seal tightly with PTFE-lined caps and wrap the seal with Parafilm.

  • Self-Validating Storage: Place the vials in a secondary container filled with indicating Drierite (blue). Store in a manual-defrost -20°C freezer.

    • Validation Step: If the Drierite turns pink, the system's moisture barrier has failed and the desiccant must be replaced immediately.

Protocol 2: Pre-Reaction Quality Control (QC) Validation

Perform this QC check via


H-NMR if the compound has been stored for >3 months or if the Drierite indicator has turned pink.
  • Sample Preparation: Dissolve ~2 mg of the compound in CDCl

    
    .
    
    • Critical Step: Ensure the CDCl

      
       is passed through a small plug of basic alumina prior to use. Trace DCl in old solvent can artificially catalyze degradation during the NMR acquisition.
      
  • Acquisition: Acquire a standard

    
    H-NMR spectrum (16 scans are typically sufficient).
    
  • Data Analysis & Validation:

    • Aldehyde Integrity: Verify the presence of the sharp formyl proton singlet at ~9.8–10.2 ppm.

    • Autoxidation Marker: Look for a broad peak around 11.0–12.0 ppm. The presence of this peak indicates the formation of a carboxylic acid (evidence of autoxidation)[4].

    • Ester Integrity: Confirm the presence of the methoxy singlet at ~3.9 ppm. A shift in this peak or the appearance of a new aliphatic signal indicates ester hydrolysis.

References

Sources

Validation & Comparative

Platform Comparison Guide: GC-EI-MS vs. LC-ESI-HRMS for the Structural Elucidation of Methyl 5-chloro-4-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive SummaryMethyl 5-chloro-4-formylthiophene-2-carboxylate (CAS 77133-26-7)[1] is a highly functionalized heterocyclic building block widely utilized in the synthesis of thiophene-based therapeutics. Characterizing this compound presents unique analytical challenges due to the presence of four distinct reactive moieties: a thiophene core, a methyl ester, a formyl (aldehyde) group, and a halogen (chlorine) atom.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) for the structural elucidation of this compound. By analyzing the causality behind its fragmentation pathways, researchers can select the optimal platform for their specific drug development workflows.

Mechanistic Foundations of Fragmentation

Understanding the mass spectrometric behavior of this compound requires deconstructing the independent fragmentation rules of its functional groups. The structural assignments are driven by the following mechanisms:

  • The Thiophene Core: Heteroaromatic rings stabilize the unpaired electron formed during ionization, meaning the molecular ion (

    
    ) is typically observable, though it may undergo ring-opening at higher collision energies[1].
    
  • The Methyl Ester (-COOCH₃): Esters characteristically undergo

    
    -cleavage. The loss of a methoxy radical (
    
    
    
    , -31 Da) generates a highly stable, resonance-supported acylium ion. Subsequent loss of carbon monoxide (CO, -28 Da) is a widely documented secondary fragmentation step[2].
  • The Formyl Group (-CHO): [3] are prone to

    
    -cleavage, resulting in the diagnostic loss of a formyl radical (
    
    
    
    , -29 Da)[4].
  • The Chloro Substituent (-Cl): Chlorine naturally exists as two isotopes (

    
     and 
    
    
    
    ) in a roughly 3:1 ratio. This provides a built-in isotopic tracer. Any fragment retaining the chlorine atom will exhibit a characteristic
    
    
    doublet. The homolytic cleavage of the
    
    
    bond results in the loss of a chlorine radical (-35/-37 Da), yielding a singlet peak.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 204 / 206 A1 [M - •OCH3]⁺ m/z 173 / 175 M->A1 Ester α-cleavage -31 Da B1 [M - •CHO]⁺ m/z 175 / 177 M->B1 Formyl α-cleavage -29 Da C1 [M - •Cl]⁺ m/z 169 M->C1 Halogen Loss -35/-37 Da A2 [M - •COOCH3]⁺ m/z 145 / 147 A1->A2 Loss of CO -28 Da

Expected EI-MS fragmentation pathways for methyl 5-chloro-4-formylthiophene-2-carboxylate.

Platform Performance Comparison

FeatureGC-EI-MS (Hard Ionization)LC-ESI-HRMS/MS (Soft Ionization)
Primary Ionization Product Radical Cation

Protonated Molecule

Ionization Energy 70 eV (Fixed, High Energy)Variable (Collision-Induced Dissociation)
Molecular Ion Intensity Low to ModerateVery High (Base Peak in MS1)
Mass Accuracy Nominal (~0.1 Da)High (< 5 ppm)
Primary Use Case Library matching (NIST/Wiley), volatile purity checks.Exact elemental composition, targeted structural elucidation.
Isotopic Fidelity Excellent (3:1 ratio clearly visible)Excellent (allows exact mass calculation of isotopes)

Quantitative Fragmentation Data

The table below summarizes the expected quantitative data for the primary fragments of methyl 5-chloro-4-formylthiophene-2-carboxylate across both platforms.

Fragment AssignmentNeutral LossGC-EI-MS (m/z)LC-HRMS/MS (Exact m/z)*Expected Isotope Ratio (

:

)
Molecular Ion None204 / 206204.9726 / 206.96963:1

31 Da173 / 175172.9463 / 174.94333:1

29 Da175 / 177174.9619 / 176.95893:1

35 / 37 Da169168.9958Singlet (1:0)

59 Da145 / 147144.9514 / 146.94843:1

*Note: LC-HRMS values are calculated based on the protonated precursor


.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every choice is grounded in analytical causality.

Protocol A: GC-EI-MS (Hard Ionization Workflow)

Causality of Method: Helium is utilized as the carrier gas due to its inertness and optimal linear velocity profile, preventing unwanted reactions with the formyl group. The 70 eV electron beam is strictly maintained to ensure the resulting spectra can be cross-referenced with standardized [4].

  • System Validation (Pre-Run): Inject a tuning standard (Perfluorotributylamine, PFTBA). Verify that the mass calibration is accurate and the relative abundances of m/z 69, 219, and 502 meet manufacturer specifications. Inject a blank (Dichloromethane) to confirm zero column carryover.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of GC-grade Dichloromethane (DCM).

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Set the transfer line to 280°C and the ion source to 230°C. Acquire data in full scan mode from m/z 50 to 300.

  • Data Validation: Confirm the presence of the 3:1 isotopic ratio at m/z 204/206. If the ratio deviates significantly, suspect co-elution or ion-molecule reactions in the source.

Protocol B: LC-ESI-HRMS/MS (Soft Ionization Workflow)

Causality of Method: Formic acid (0.1%) is added to the mobile phase to act as a proton donor, driving the formation of the


 precursor ion. Because ESI is a soft ionization technique, a stepped Normalized Collision Energy (NCE) is employed during MS/MS to capture both fragile neutral losses (e.g., the methoxy group) and deeper skeletal cleavages (e.g., thiophene ring opening)[1].
  • System Validation (Pre-Run): Infuse an external mass calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Ensure mass accuracy is < 5 ppm across the m/z 100–1000 range.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm).

    • Mobile Phase: A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes.

  • Detection (Q-TOF or Orbitrap):

    • Source Parameters: ESI positive mode, Capillary voltage 3.0 kV.

    • MS1 (Full Scan): Resolution 70,000; Mass range m/z 100–500.

    • MS2 (Data-Dependent Acquisition): Isolate the

      
       precursor (m/z 204.9726). Apply stepped NCE at 20, 30, and 40 eV.
      
  • Data Validation: Extract the exact mass chromatograms for m/z 204.9726 and 206.9696. The mass error must be < 5 ppm, and the integrated peak areas must reflect the theoretical 3:1 chlorine isotope distribution.

Conclusion

For the structural elucidation of methyl 5-chloro-4-formylthiophene-2-carboxylate, GC-EI-MS provides robust, library-searchable fragmentation patterns that excel at identifying the


-cleavages of the ester and formyl groups. Conversely, LC-ESI-HRMS/MS  is superior for confirming the exact elemental composition and isolating specific fragmentation pathways through controlled collision-induced dissociation. For comprehensive drug development workflows, utilizing LC-HRMS for exact mass confirmation followed by GC-MS for structural fingerprinting yields the highest confidence in molecular characterization.

References

  • JoVE Science Education. "Mass Spectrometry: Aldehyde and Ketone Fragmentation". Journal of Visualized Experiments. URL:[Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". Supplemental Modules (Organic Chemistry). URL:[Link]

  • JEOL Applications. "Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis". JEOL Mass Spectrometry Application Notes. URL:[Link]

  • AIP Publishing. "Electron-ion coincidences studies of the fragmentation of thiophene and of tetrahydrothiophene upon core ionization". The Journal of Chemical Physics. URL:[Link]

Sources

Comprehensive Elemental Analysis Validation Guide for Methyl 5-chloro-4-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 5-chloro-4-formylthiophene-2-carboxylate (CAS: 77133-26-7) Molecular Formula: C₇H₅ClO₃S Monoisotopic Mass: 203.9648 Da

In pharmaceutical development, highly functionalized thiophene derivatives like methyl 5-chloro-4-formylthiophene-2-carboxylate serve as critical building blocks for active pharmaceutical ingredients (APIs)[1]. Validating the exact elemental composition of this compound is a mandatory quality control step before downstream synthesis.

However, the simultaneous presence of sulfur, chlorine, and oxygen presents a unique analytical challenge. Halogens can poison traditional combustion catalysts, while sulfur requires aggressive oxidation to prevent speciation errors. This guide objectively compares the industry-standard validation methodologies—Combustion Analysis (CHNS-O) and High-Resolution Mass Spectrometry (HRMS)—providing self-validating protocols and mechanistic insights to ensure absolute structural integrity.

Technology Comparison: Bulk Stoichiometry vs. Trace Isotopic Profiling

To validate the empirical and molecular formula of a halogenated thiophene, laboratories must choose between bulk quantitative analysis and trace-level exact mass determination.

Method A: Automated CHNS-O Microanalysis + Ion Chromatography

Traditional combustion analysis remains the gold standard for determining bulk purity. By flash-combusting the sample at 1000°C, the compound is broken down into N₂, CO₂, H₂O, and SO₂.

  • The Halogen Challenge: Chlorine combustion generates corrosive HCl and Cl₂ gases. If left unmitigated, these gases will poison the downstream copper reduction column and skew the Thermal Conductivity Detector (TCD) baseline.

  • The Solution: The oxidation reactor must be packed with specialized halogen scavengers, such as silver tungstate (Ag₂WO₄) or silver wool, which quantitatively trap halogens as solid AgCl [2]. Chlorine is then quantified separately using Oxygen Flask Combustion followed by Ion Chromatography (IC)[3].

Method B: High-Resolution Mass Spectrometry (HRMS)

For trace-level validation or limited sample availability, LC-HRMS (using Orbitrap or Q-TOF analyzers) has superseded low-resolution methods. HRMS provides sub-5 ppm mass accuracy, eliminating the ambiguity inherent in nominal mass assignments [4].

  • The Isotopic Advantage: HRMS does not just measure exact mass; it captures the Isotopic Fine Structure (IFS). The natural abundance of ³⁷Cl and ³⁴S provides a built-in, self-validating fingerprint that makes false positives nearly impossible[5].

Comparative Performance Data
Analytical MethodTarget ElementsSample RequiredAccuracy / ErrorBest Use Case
CHNS-O Microanalysis C, H, N, S, O2–5 mg± 0.3% (Absolute)Bulk purity validation; confirming stoichiometric ratios.
Ion Chromatography (IC) Cl, Br, F, I1–5 mg± 0.2% (Absolute)Precise quantification of halogen content post-combustion.
LC-HRMS (Orbitrap/TOF) Exact Mass, Isotopic Pattern< 0.1 mg< 5 ppm (Relative)Trace impurity profiling; exact molecular formula identification.
X-Ray Fluorescence (XRF) S, Cl (Heavier elements)5–10 mgSemi-quantitativeNon-destructive, rapid screening of bulk powders.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any instrumental deviation is immediately flagged.

Protocol 1: Modified CHNS Combustion with Halogen Trapping

Objective: Quantify C, H, and S to within ±0.3% of theoretical values (C: 41.09%, H: 2.46%, S: 15.67%).

  • System Calibration & Blanking: Run three empty tin capsules to establish a zero-baseline. Calibrate the TCD response using Sulfanilamide (C₆H₈N₂O₂S).

  • Halogen Trap Verification (Self-Validation Step): Before running the thiophene sample, combust 2 mg of a known chlorinated standard (e.g., 4-chlorobenzoic acid).

    • Causality: If the carbon readout deviates by >0.3%, the silver tungstate trap[2] is saturated or failing, allowing chlorine breakthrough. Do not proceed until the trap is replaced.

  • Sample Combustion: Weigh exactly 2.000 mg of methyl 5-chloro-4-formylthiophene-2-carboxylate into a tin capsule. Drop into the oxidation reactor at 1000°C in an O₂-enriched environment.

  • Gas Separation & Detection: The resulting gases pass through a WO₃ catalytic layer (to ensure complete oxidation to SO₂) and a copper reduction column (to remove excess O₂). Gases are separated via GC and quantified via TCD.

Combustion_Workflow S1 Weigh 2-3 mg Sample in Tin Capsule S2 Flash Combustion (1000°C) O2-Rich Environment S1->S2 Drop into reactor S3 Catalytic Oxidation (WO3) & Halogen Trapping (Ag2WO4) S2->S3 Gas mixture S4 Reduction Column (Cu) Remove Excess O2 S3->S4 Halogen-free gases S5 GC Separation (CO2, H2O, SO2) S4->S5 S6 Thermal Conductivity Detector (TCD) S5->S6 Sequential elution

Caption: Workflow of CHNS combustion analysis utilizing silver tungstate for halogen trapping.

Protocol 2: LC-HRMS Isotopic Fingerprinting

Objective: Confirm the exact molecular formula (C₇H₅ClO₃S) via exact mass and Isotopic Fine Structure (IFS)[5].

  • Sample Preparation: Dissolve the sample in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The formyl and ester oxygens readily accept a proton, yielding the [M+H]⁺ adduct.

  • High-Resolution Acquisition: Acquire full-scan MS data at a resolving power of ≥120,000 (at m/z 200).

    • Causality: Ultra-high resolution is required to separate the ³⁴S isotopic peak from the ¹⁸O isotopic peak, which overlap in low-resolution systems[4].

  • Data Extraction & Self-Validation: Extract the exact mass for [M+H]⁺ at m/z 204.9721 . Calculate the mass error (must be < 5 ppm).

  • Isotopic Pattern Matching: Analyze the M+2 peak. The natural abundance of ³⁷Cl (~24.2% of total Cl) and ³⁴S (~4.2% of total S) will predictably generate an M+2 peak at approximately 37% relative to the monoisotopic M peak .

    • Self-Validation: If the mass error is < 5 ppm but the M+2 peak intensity is only 5% (indicating missing chlorine), the system automatically flags the result as an isobaric contaminant.

HRMS_Validation A Acquire HRMS Spectra (Resolution > 120k) B Extract Exact Mass [M+H]+ = 204.9721 A->B C Calculate Mass Error (Δ ppm) B->C D Analyze Isotopic Fine Structure (IFS) C->D If < 5 ppm H Reject: Isobaric Interference C->H If > 5 ppm E Check 35Cl / 37Cl Ratio (Generates ~32% M+2) D->E F Check 32S / 34S Ratio (Generates ~4.2% M+2) D->F G Positive Validation: Formula C7H5ClO3S Confirmed E->G Total M+2 ≈ 37% E->H Mismatch F->G Total M+2 ≈ 37% F->H Mismatch

Caption: Logical workflow for HRMS self-validation using exact mass and Isotopic Fine Structure.

Strategic Recommendations

For the robust validation of methyl 5-chloro-4-formylthiophene-2-carboxylate, a single analytical technique is rarely sufficient for regulatory submissions.

  • For Synthetic Scale-Up: Rely on CHNS-O Microanalysis paired with Ion Chromatography . This combination proves that the bulk powder is stoichiometrically pure and free of inorganic salts that HRMS might miss. Ensure your laboratory utilizes silver-based halogen traps to prevent false carbon/nitrogen readings[2].

  • For Impurity Profiling & Degradation Studies: Deploy LC-HRMS . The ability to leverage the unique ³⁷Cl and ³⁴S isotopic signatures allows researchers to confidently track thiophene-containing degradation products even at sub-nanogram levels, aligning with modern pharmaceutical compliance standards[5].

References

  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Retrieved from[Link][4]

  • Intertek. Elemental Analysis. Retrieved from [Link][3]

  • Fadeeva, V. P. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. Retrieved from[Link][2]

  • National Institutes of Health (PMC). (2021). Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Retrieved from[Link][5]

Sources

A Comparative Spectroscopic Guide to Methyl 5-chloro-4-formylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Substituted Thiophenes

Thiophene and its derivatives are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The specific arrangement of substituents on the thiophene ring dramatically influences the molecule's chemical reactivity, biological activity, and physical properties. Methyl 5-chloro-4-formylthiophene-2-carboxylate (C₇H₅ClO₃S, CAS No. 77133-26-7) incorporates three key functional groups: a methyl ester, a chloro group, and a formyl (aldehyde) group.[2] This combination of an electron-withdrawing chloro group and a formyl group, along with the ester functionality, creates a unique electronic and structural profile that is important to understand for its application in further chemical synthesis.

A thorough spectroscopic characterization is the cornerstone of modern chemical research, providing a fingerprint of a molecule's identity and purity. This guide will delve into the expected features of methyl 5-chloro-4-formylthiophene-2-carboxylate in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectroscopic Correlations

The structure of methyl 5-chloro-4-formylthiophene-2-carboxylate dictates its spectroscopic behavior. The following diagram illustrates the key structural features and the anticipated correlations that will be discussed.

Caption: Molecular structure and key spectroscopic correlations for methyl 5-chloro-4-formylthiophene-2-carboxylate.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For methyl 5-chloro-4-formylthiophene-2-carboxylate, we expect to see three distinct signals.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Thiophene H-37.5 - 8.0Singlet1H
Aldehyde CHO9.8 - 10.5Singlet1H
Methyl OCH₃3.8 - 4.0Singlet3H

Analysis and Comparison:

  • Thiophene H-3: The single proton on the thiophene ring is at the C-3 position. Due to the electron-withdrawing effects of the adjacent ester group at C-2 and the formyl group at C-4, this proton is expected to be significantly deshielded and appear downfield in the aromatic region. In a similar compound, 4-phenylthiophene-2-carbaldehyde, the protons at the 3 and 5 positions of the thiophene ring appear as singlets at δ 7.8 ppm and δ 8.1 ppm, respectively.[3] For our target molecule, the presence of the chloro group at C-5 would likely shift the H-3 proton to a similar or slightly more downfield position.

  • Aldehyde CHO: The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its direct attachment to the electronegative oxygen atom. This results in a characteristic downfield chemical shift, typically above 9.5 ppm. For example, the aldehyde proton in 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde appears as a singlet at δ 9.94 ppm.[3]

  • Methyl OCH₃: The three protons of the methyl ester group are in an identical chemical environment and will therefore appear as a singlet. Their proximity to the electronegative oxygen atom shifts them downfield compared to a typical methyl group on a carbon chain. The chemical shift is expected in the range of 3.8-4.0 ppm, which is consistent with methyl esters attached to aromatic rings. For instance, the methyl protons in methyl (substituted 2-thiophenecarboxylate)s are observed in this region.[4]

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. For methyl 5-chloro-4-formylthiophene-2-carboxylate, seven distinct carbon signals are expected.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
Aldehyde C HO185 - 195
Ester C =O160 - 165
Thiophene C-5140 - 145
Thiophene C-2135 - 140
Thiophene C-4130 - 135
Thiophene C-3125 - 130
Methyl OC H₃52 - 55

Analysis and Comparison:

  • Carbonyl Carbons: The two carbonyl carbons of the aldehyde and ester groups will be the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms. Aldehyde carbons typically appear at a more downfield position (185-200 ppm) than ester carbonyl carbons (160-175 ppm).

  • Thiophene Ring Carbons: The chemical shifts of the thiophene ring carbons are influenced by the attached substituents. The carbon attached to the chlorine atom (C-5) is expected to be significantly downfield due to the electronegativity of chlorine. Similarly, the carbons attached to the formyl (C-4) and ester (C-2) groups will also be downfield. The C-3 carbon, bonded only to a hydrogen and other carbons, will likely be the most upfield of the ring carbons. A study on 3-substituted thiophene-2-carboxylic acids provides a basis for understanding substituent effects on ¹³C chemical shifts in the thiophene ring.[5]

  • Methyl Carbon: The carbon of the methyl ester group will appear in the typical range for such functionalities, around 52-55 ppm.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy identifies functional groups in a molecule by detecting their characteristic vibrational frequencies.

Predicted Key IR Absorptions:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aldehyde C=O Stretch1680 - 1710Strong
Ester C=O Stretch1715 - 1730Strong
C-H Stretch (Aldehyde)2820 - 2850 and 2720 - 2750Medium, often two bands
C-O Stretch (Ester)1200 - 1300Strong
C-Cl Stretch600 - 800Medium to Strong
Thiophene Ring C=C Stretch~1400 - 1600Medium

Analysis and Comparison:

  • Carbonyl Stretching: The most prominent peaks in the IR spectrum will be the strong absorptions from the two carbonyl (C=O) groups. The aldehyde C=O stretch is expected at a slightly lower wavenumber than the ester C=O stretch due to conjugation with the thiophene ring. The C=O stretching vibration in thiophene-2-carbaldehyde is observed at 1665 cm⁻¹.[6] The ester carbonyl stretch will likely appear at a slightly higher frequency.

  • Aldehyde C-H Stretch: A characteristic feature of aldehydes is the presence of two medium-intensity C-H stretching bands around 2830 cm⁻¹ and 2730 cm⁻¹. The presence of both is a strong indicator of an aldehyde functional group.

  • Ester C-O Stretch: A strong band corresponding to the C-O single bond stretch of the ester group is expected in the 1200-1300 cm⁻¹ region.

  • Other Vibrations: The spectrum will also show C-H stretches from the methyl group and the thiophene ring, C=C stretching vibrations from the thiophene ring, and a C-Cl stretching vibration at lower wavenumbers.

Mass Spectrometry: Fragmentation and Molecular Weight

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (204.63 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak will be observed, which is a characteristic signature for a molecule containing one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of OCH₃: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), leading to a peak at m/z 173.

    • Loss of CHO: Fragmentation of the aldehyde group can occur through the loss of the formyl radical (•CHO), resulting in a peak at m/z 175.

    • Loss of Cl: Loss of a chlorine radical (•Cl) would produce a fragment at m/z 169.

    • Further Fragmentations: Subsequent losses of CO from the ester or aldehyde fragments are also likely.

The fragmentation pattern of related substituted thiophenes can provide further insight into the expected behavior of the target molecule.[3][7]

Experimental Protocols

While specific experimental data for the target compound is not presented, the following are general, standardized protocols for acquiring the spectroscopic data discussed in this guide.

7.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz) is suitable.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phasing, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Caption: A generalized workflow for NMR spectroscopic analysis.

7.2. IR Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl, KBr).

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or pure solvent.

    • Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

7.3. Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Acquisition:

    • Acquire the mass spectrum over a suitable m/z range.

    • For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of methyl 5-chloro-4-formylthiophene-2-carboxylate. By leveraging established principles of spectroscopy and comparing with data from structurally similar compounds, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS features. This information serves as a valuable resource for researchers working with this and related substituted thiophenes, aiding in the confirmation of its synthesis and in the prediction of its chemical behavior.

References

  • Noto, R., Lamartina, L., Arnone, C., & Spinelli, D. (1988). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships. Journal of the Chemical Society, Perkin Transactions 2, 887-892. [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]

  • Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14357-14372. [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide. Retrieved February 29, 2024, from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6548. [Link]

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Safety Operating Guide

methyl 5-chloro-4-formylthiophene-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The disposal of highly functionalized heterocyclic compounds requires a rigorous, mechanistic approach to waste management. Methyl 5-chloro-4-formylthiophene-2-carboxylate (CAS: 77133-26-7) is a valuable building block in drug discovery, but its structural features—specifically the covalently bound chlorine atom and the sulfur-containing thiophene ring—present distinct environmental and operational hazards during disposal.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the causality behind these disposal protocols, your laboratory can prevent dangerous chemical incompatibilities, ensure regulatory compliance, and optimize waste management logistics.

Chemical Profile & Hazard Assessment

To safely manage the disposal of methyl 5-chloro-4-formylthiophene-2-carboxylate, we must first quantify its physical and hazard parameters. The presence of halogens and sulfur directly dictates the thermal destruction pathway required.

Table 1: Quantitative Chemical & Hazard Profile

PropertyValueOperational Implication
CAS Number 77133-26-7Primary identifier for institutional waste manifesting.
Molecular Formula C₇H₅ClO₃SContains Cl and S; strictly mandates halogenated waste routing.
Molecular Weight 204.63 g/mol Required for mass-balance calculations in waste logs.
GHS Hazard Codes H302, H315, H319, H335Irritant (Skin/Eye/Respiratory); requires fume hood handling.
Waste Classification Halogenated OrganicCritical: Must never be mixed with non-halogenated fuels.

The Mechanistic Logic of Waste Segregation (The "Why")

A common laboratory error is disposing of chlorinated compounds dissolved in non-halogenated solvents (e.g., Ethyl Acetate or DMSO) into the non-halogenated waste stream [1]. This is a severe safety and environmental violation.

The Dioxin Hazard: Non-halogenated waste is typically sent for fuel blending and incinerated at lower temperatures (~850 °C) for energy recovery. However, if a chlorinated compound like methyl 5-chloro-4-formylthiophene-2-carboxylate is introduced into this lower-temperature environment, incomplete combustion occurs. The chlorine atoms act as precursors for the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [2].

To prevent this, international environmental standards (such as the EU Waste Incineration Directive and EPA regulations) mandate that any waste containing >1% halogens must be incinerated at a minimum of 1100 °C for at least 2 seconds [3].

The Sulfur Hazard: The thiophene ring contains sulfur, which oxidizes during incineration to form sulfur dioxide (SO₂) and sulfur trioxide (SO₃). Combined with the hydrogen chloride (HCl) generated from the chloro-substituent, this creates a highly acidic flue gas. Therefore, the waste must be routed to a facility equipped with wet caustic scrubbers (e.g., NaOH sprays) to neutralize these acid gases before atmospheric release.

WasteSegregation A Waste Generation: Methyl 5-chloro-4-formylthiophene-2-carboxylate B Determine Physical State A->B C Solid (Pure Compound or Silica) B->C D Liquid (Dissolved in Solvent) B->D E Package in Glass/PTFE Solid Waste Container C->E F Does solvent contain halogens? D->F I MANDATORY: Route to Halogenated Organic Waste Stream E->I G Yes (e.g., DCM, Chloroform) F->G H No (e.g., EtOAc, DMSO) F->H G->I J Reason: Solute contains Chlorine. Mixing with Non-Halogenated fuels risks Dioxin formation. H->J J->I

Decision matrix for waste segregation based on halogen content and physical state.

Self-Validating Operational Protocols

To ensure compliance and safety, laboratory personnel must follow these self-validating procedures. Every step includes a verification mechanism to ensure the system remains secure.

Protocol A: Benchtop Waste Segregation and Packaging
  • Verify Container Compatibility: Select a waste receptacle made of borosilicate glass or PTFE. Validation: Do not use standard HDPE containers if the compound is dissolved in aggressive organic mixtures, as solvent permeation or swelling can compromise the vessel over time.

  • Segregate by Element: Confirm the designated waste carboy is strictly labeled for "Halogenated Organics." Validation: Cross-reference the waste log to ensure no reactive metals, strong oxidizers, or concentrated acids have been introduced to this specific container.

  • Execute Transfer: In a certified fume hood, transfer the waste. If liquid, use a dedicated funnel to prevent splashing.

  • Volume Control & Sealing: Fill the container to a maximum of 80-90% capacity. Validation: Visually confirm the headspace. This empty volume is critical to accommodate thermal expansion and prevent pressure-induced rupture.

  • Manifesting: Affix a hazardous waste tag. Explicitly list "Methyl 5-chloro-4-formylthiophene-2-carboxylate" and prominently note the presence of "Chlorine" and "Sulfur" to alert downstream waste handlers [4].

Protocol B: Spill Containment and Decontamination
  • Isolate & Protect: Evacuate the immediate area. Don fresh nitrile gloves, safety goggles, and a lab coat. Ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • Neutralize & Absorb:

    • For solid spills: Mist the powder lightly with water to prevent aerosolization and dust generation. Sweep using non-sparking tools.

    • For solutions: Apply an inert, non-combustible absorbent (e.g., vermiculite, diatomaceous earth, or sand). Validation: Never use combustible materials like paper towels for large organic solvent spills.

  • Package: Transfer all absorbed material into a solid halogenated waste container.

  • Decontaminate Surface: Wash the affected surface with a mild alkaline detergent. Validation: Test the final rinse water on the surface with pH paper to confirm a neutral pH (7.0), ensuring no residual acidic degradation products remain.

Ultimate Destruction: The Incineration Pathway

Once the waste leaves your facility, it undergoes a highly controlled thermal destruction process. Understanding this downstream workflow reinforces the importance of accurate upstream segregation.

Incineration W Halogenated Sulfur Waste K Rotary Kiln Incinerator (>1100°C, >2 sec) W->K Feed G Combustion Gases (CO2, H2O, HCl, SO2) K->G Oxidation Q Rapid Quench (Prevents Dioxin de novo synth) G->Q Cooling S Wet Caustic Scrubber (NaOH spray) Q->S Acid Gas E Neutralized Effluent (NaCl, Na2SO4 salts) S->E Liquid Waste Ex Clean Exhaust S->Ex Gas Release

High-temperature incineration pathway for halogenated organics and sulfur compounds.

By adhering to these stringent disposal guidelines, your laboratory not only protects its personnel but also ensures that complex chemical architectures are dismantled safely, preventing persistent organic pollutants from entering the environment.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." [Link]

  • Environmental Protection Agency Ireland (EPA.ie). "Economic Study of Solvent Recycling and Treatment: Waste Incineration Directives." [Link]

  • RiskAssess. "Chemical Waste Containers for Chemical Waste Disposal and Halogenated Segregation." [Link]

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